molecular formula C15H24O B1664003 2,4,6-Triisopropylphenol CAS No. 2934-07-8

2,4,6-Triisopropylphenol

Cat. No.: B1664003
CAS No.: 2934-07-8
M. Wt: 220.35 g/mol
InChI Key: HVFKKINZIWVNQG-UHFFFAOYSA-N
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Description

2,4,6-Triisopropylphenol is a biochemical.

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFKKINZIWVNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041340
Record name 2,4,6-Triisopropylphenol
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2934-07-8
Record name 2,4,6-Triisopropylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylphenol
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Record name 2,4,6-Triisopropylphenol
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Record name 2,4,6-triisopropylphenol
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Foundational & Exploratory

Technical Guide to the Spectroscopic Characterization of 2,4,6-Triisopropylphenol (CAS 2934-07-8)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Identity: 2,4,6-Triisopropylphenol CAS Registry Number: 2934-07-8 Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol [1][2][3][4]

Significance in Research: this compound serves as a critical model for sterically hindered phenols. Unlike simple phenol, the bulky isopropyl groups at the ortho positions (2 and 6) create a "steric fence" around the hydroxyl group. This structural feature drastically alters its spectroscopic behavior—most notably in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—by inhibiting intermolecular hydrogen bonding. It is widely utilized as an antioxidant stabilizer in polymers and fuels, and as a mechanistic probe in oxidative coupling studies.

Structural Visualization

The following diagram illustrates the steric environment of the hydroxyl group, which dictates the spectroscopic data presented in this guide.

Structure PhenolRing Phenol Core (Aromatic Ring) OH_Group Hydroxyl Group (-OH) Sterically Shielded PhenolRing->OH_Group C1 Attachment Ortho_iPr Ortho-Isopropyls (x2) (Positions 2,6) Steric Bulk PhenolRing->Ortho_iPr C2, C6 Attachment Para_iPr Para-Isopropyl (x1) (Position 4) Electronic Effect PhenolRing->Para_iPr C4 Attachment Ortho_iPr->OH_Group Steric Hindrance

Figure 1: Structural logic of this compound showing the steric shielding of the hydroxyl moiety.

Part 2: Spectroscopic Profile

Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV). Interpretation: The mass spectrum is dominated by the stability of benzylic-type carbocations. The fragmentation pattern is characteristic of alkyl-substituted aromatics.

m/z (Mass-to-Charge)Intensity (%)Fragment AssignmentMechanistic Origin
220 ~23%[M]⁺ Molecular Ion (Stable aromatic radical cation)
205 100% [M – 15]⁺ Base Peak. Loss of methyl radical (•CH₃) from an isopropyl group to form a stabilized quinoid-like cation.
177 ~9%[M – 43]⁺Loss of isopropyl radical (•C₃H₇).
43 Variable[C₃H₇]⁺Isopropyl cation fragment.

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 220 Base_Peak Base Peak [M-CH3]+ m/z 205 M_Ion->Base_Peak - •CH3 (Methyl Loss) Benzylic Stabilization Minor_Frag Fragment [M-C3H7]+ m/z 177 M_Ion->Minor_Frag - •C3H7 (Isopropyl Loss)

Figure 2: Primary fragmentation pathways observed in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H)[1]

¹H NMR Data

The symmetry of the molecule (C2v) simplifies the spectrum. The two ortho isopropyl groups are equivalent, but distinct from the para isopropyl group.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.91 Singlet (s)2HAr-H (C3, C5)Aromatic protons are equivalent due to symmetry.
4.66 Singlet (s)1HAr-OH Diagnostic: Sharp peak.[5] Lack of broadening indicates minimal intermolecular hydrogen bonding due to steric hindrance.
3.14 Septet (sept)2HOrtho-CH(CH₃)₂Deshielded relative to para due to proximity to OH and ring currents.
2.84 Septet (sept)1HPara-CH(CH₃)₂Typical benzylic methine position.
1.26 Doublet (d)12HOrtho-CH(CH ₃)₂Methyls of the bulky groups flanking the OH.
1.23 Doublet (d)6HPara-CH(CH ₃)₂Methyls of the distal isopropyl group.
¹³C NMR Data (Assignments)
Chemical Shift (δ ppm)Carbon TypeAssignment
147.5 Quaternary (Cq)C1 (C-OH)
140.8 Quaternary (Cq)C4 (C-Para)
133.2 Quaternary (Cq)C2, C6 (C-Ortho)
120.5 Methine (CH)C3, C5 (Aromatic CH)
34.2 Methine (CH)Para-C H(CH₃)₂
27.3 Methine (CH)Ortho-C H(CH₃)₂
24.2 Methyl (CH₃)Para-CH(C H₃)₂
22.8 Methyl (CH₃)Ortho-CH(C H₃)₂
Infrared (IR) Spectroscopy

Method: Liquid Film (Neat) or KBr Pellet.

Key Diagnostic Feature: The "Free" Hydroxyl In unhindered phenols, the O-H stretch is typically a broad band (3200–3400 cm⁻¹) due to extensive hydrogen bonding. In CAS 2934-07-8, the ortho-isopropyl groups physically block the approach of other molecules.

  • 3600–3650 cm⁻¹ (Sharp, Medium): Free O-H stretching vibration.[5] This sharpness is the hallmark of steric hindrance.

  • 2960, 2870 cm⁻¹ (Strong): C-H stretching (Alkyl, Isopropyl methyls).

  • 1600, 1460 cm⁻¹: Aromatic ring skeletal vibrations (C=C).

Part 3: Experimental Protocols & Quality Control

Protocol 1: NMR Sample Preparation

Objective: Ensure high-resolution spectral acquisition without concentration effects.

  • Solvent Selection: Use CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

    • Note: High concentrations (>50 mg/mL) may induce slight broadening of the OH peak, though less than in unhindered phenols.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.

Protocol 2: Impurity Profiling (GC-MS)

Objective: Detect common synthetic byproducts (e.g., mono- or di-isopropyl phenols).

  • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Validation Criteria:

    • This compound: Retention time ~15-16 min (system dependent).

    • Impurity A (2,4-Diisopropylphenol): Elutes earlier; Mass spectrum M+ = 178.

    • Impurity B (2,6-Diisopropylphenol): Elutes earlier; Mass spectrum M+ = 178.[1]

References

  • National Institute of Standards and Technology (NIST). Phenol, 2,4,6-tris(1-methylethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary for CID 82158: this compound.[3][4] National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] (Reference for solvent residual peak calibration). [Link]

Sources

1H and 13C NMR Spectral Analysis of 2,4,6-Triisopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a rigorous spectral analysis of 2,4,6-Triisopropylphenol (CAS: 2934-07-8), a critical structural analogue of Propofol and a common antioxidant stabilizer.[1] Designed for analytical chemists and drug development professionals, this document details the specific 1H and 13C NMR signatures required for structural verification and impurity profiling.[1] The guide emphasizes the utility of molecular symmetry (


) in spectral interpretation and provides validated protocols for distinguishing this compound from structurally related phenols.[1]

Introduction: The Structural Context[1]

This compound is a sterically hindered phenol characterized by a high degree of symmetry.[1] Unlike asymmetric phenolic impurities, this molecule possesses a


 axis of symmetry passing through the hydroxyl oxygen, the C1 carbon, and the para-isopropyl group.

Significance in Analysis:

  • Symmetry Simplification: The symmetry renders the C2/C6 positions and the C3/C5 positions magnetically equivalent, drastically simplifying the NMR splitting patterns.[1]

  • Steric Shielding: The bulky ortho-isopropyl groups create a "steric pocket" around the hydroxyl group.[1] In 1H NMR, this often results in a sharper hydroxyl singlet compared to unhindered phenols, as intermolecular proton exchange is kinetically suppressed.[1]

  • Differentiation: Precise integration of the aliphatic region is the primary method for distinguishing this compound from 2,6-diisopropylphenol (Propofol), which lacks the para-substituted isopropyl moiety.[1]

Experimental Methodology

To ensure reproducibility and high-resolution data (E-E-A-T), the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[1] It minimizes hydroxyl proton exchange compared to protic solvents like Methanol-
    
    
    
    .[1]
  • Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent.

    • Note: High concentrations (>50 mg/mL) may induce chemical shift changes in the OH signal due to concentration-dependent hydrogen bonding, even with steric hindrance.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm (1H) / 77.16 ppm (13C).[1]
    
Instrument Parameters (400 MHz Base Frequency)
  • 1H NMR:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds. The methyl protons relax quickly, but the aromatic protons and OH require adequate recovery for quantitative integration.[1]
    • Scans: 16–64.[1]

  • 13C NMR:

    • Pulse Sequence: Proton-decoupled (typically waltz16).[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      2 seconds.
    • Scans:

      
       512 (due to lower sensitivity and quaternary carbons).
      

Structural Analysis & Symmetry

The molecule's symmetry dictates the number of unique signals observed.[1]

  • Equivalent Protons:

    • Set A: Hydroxyl proton (1H).[1]

    • Set B: Aromatic protons at C3 and C5 (2H).[1]

    • Set C: Methine protons of the two ortho isopropyl groups (2H).

    • Set D: Methine proton of the para isopropyl group (1H).[1]

    • Set E: Methyl protons of the ortho isopropyl groups (12H).[1]

    • Set F: Methyl protons of the para isopropyl group (6H).[1]

This results in exactly 6 distinct signals in the 1H NMR spectrum.

Visualization: Spectral Assignment Workflow

NMR_Workflow cluster_Analysis Spectral Interpretation Start Sample: this compound Acquisition Acquisition (400 MHz, CDCl3) Start->Acquisition Process Processing (FT, Phasing, Baseline) Acquisition->Process Symmetry Check Symmetry (C2v) Expect 2:1 Isopropyl Ratio Process->Symmetry Aromatic Aromatic Region Identify Singlet (2H) Symmetry->Aromatic Aliphatic Aliphatic Region Distinguish Ortho vs Para Symmetry->Aliphatic Result Structural Confirmation Aromatic->Result Aliphatic->Result

Caption: Logical workflow for the spectral verification of this compound emphasizing symmetry checks.

1H NMR Spectral Analysis (Detailed)

Solvent:


 | Frequency:  400 MHz[1][2]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
AssignmentMechanistic Insight
6.91 Singlet (s)2H-Ar-H (C3, C5)Appears as a singlet because H3 and H5 are chemically equivalent and do not couple to each other.[1]
4.66 Broad Singlet (s)1H-Ar-OH Sharpness varies with water content.[1] Deshielded by aromatic ring current.[1]
3.14 Septet (sep)2H6.9 HzOrtho-CH

Deshielded relative to para-methine due to proximity to the electronegative Oxygen (Ortho Effect).[1]
2.84 Septet (sep)1H6.9 HzPara-CH

Typical benzylic methine position; shielded relative to ortho position.[1]
1.27 Doublet (d)12H6.9 HzOrtho-CH

Methyls of the bulky ortho groups.[1] Integration confirms the presence of two such groups.[1][3]
1.23 Doublet (d)6H6.9 HzPara-CH

Methyls of the single para group.[1]

Key Diagnostic: The presence of two distinct septets in the 2.8–3.2 ppm range is the definitive fingerprint for 2,4,6-substitution.[1] Propofol (2,6-substitution) shows only one septet (~3.15 ppm).[1]

13C NMR Spectral Analysis (Detailed)

Solvent:


 | Frequency:  100 MHz[1][2]

The 13C spectrum exhibits 8 distinct carbon environments due to symmetry.

Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Logic
147.8 Quaternary (Cq)C1 (C-OH)Most deshielded signal due to direct attachment to Oxygen.[1]
140.5 Quaternary (Cq)C4 (Para)Deshielded by alkyl substitution; distinct from ortho carbons.[1]
133.6 Quaternary (Cq)C2, C6 (Ortho)Equivalent carbons bearing the bulky isopropyl groups.[1]
120.8 Methine (CH)C3, C5 (Meta)Unsubstituted aromatic carbons; shielded relative to Cq.[1]
34.2 Methine (CH)Para-C HBenzylic carbon of the para-isopropyl group.[1]
27.3 Methine (CH)Ortho-C HBenzylic carbon of the ortho-isopropyl groups.[1]
24.3 Methyl (

)
Para-CH(

)

Methyl carbons (often overlapping or very close).[1]
22.8 Methyl (

)
Ortho-CH(

)

Methyl carbons.[1]

Note: Methyl carbon shifts (22-24 ppm) are approximate and may overlap depending on resolution; however, the intensity ratio will reflect the 2:1 population.

Advanced Verification: 2D NMR Correlations

For unambiguous assignment in complex mixtures (e.g., crude reaction products), 2D NMR is essential.[1]

HMBC (Heteronuclear Multiple Bond Correlation)[1]
  • C1 (147.8 ppm) will show strong correlations to the Aromatic H (6.91 ppm) and the Ortho-Methine H (3.14 ppm) .[1]

  • C4 (140.5 ppm) will correlate to Aromatic H (6.91 ppm) and Para-Methine H (2.84 ppm) .[1]

  • C2/C6 (133.6 ppm) will correlate to Aromatic H (6.91 ppm) and Ortho-Methyl H (1.27 ppm) .[1]

Visualization: Connectivity Map

Connectivity OH OH (4.66) C1 C1 (147.8) OH->C1 Direct Ortho_iPr Ortho-iPr (3.14) Ortho_iPr->C1 HMBC (3-bond) Ar_H Ar-H (6.91) Ar_H->C1 HMBC (3-bond) Ar_H->Ortho_iPr NOE (Spatial) Para_iPr Para-iPr (2.84) Ar_H->Para_iPr NOE (Spatial)

Caption: Key HMBC and NOE correlations used to verify the position of substituents.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][4] SDBS Compounds and Spectral Search: this compound (SDBS No. 12839).[1] Spectral Database for Organic Compounds.[1][4] [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 82158, this compound.[1][Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

Technical Guide: Mechanism of Oxidation for 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Triisopropylphenol (2,4,6-TIP) represents a critical model system in the study of sterically hindered phenols. Unlike its widely cited analog, 2,4,6-tri-tert-butylphenol (TTBP), 2,4,6-TIP possesses a unique structural feature—a benzylic hydrogen atom at the para-position—that fundamentally alters its oxidative fate. While TTBP forms a persistent radical that eventually yields peroxides, 2,4,6-TIP undergoes a rapid disproportionation mechanism driven by this labile


-hydrogen, leading to the formation of reactive quinone methides  and, under forcing conditions, 2,6-diisopropyl-1,4-benzoquinone .

This guide details the mechanistic pathways of 2,4,6-TIP oxidation, providing researchers with the causal logic required to predict stability profiles and design antioxidant systems.

Part 1: Structural Basis of Reactivity

The reactivity of 2,4,6-TIP is dictated by the interplay between steric protection and electronic susceptibility.

FeatureStructural ComponentMechanistic Consequence
Steric Shielding Ortho-isopropyl groups (Positions 2, 6)Prevents rapid C-C dimerization (coupling) typical of unhindered phenols. Stabilizes the phenoxyl radical kinetically.
Electronic Lability Para-isopropyl group (Position 4)Contains a benzylic

-hydrogen. This is the "Achilles' heel" of the molecule, allowing for tautomerization and disproportionation that is impossible in tert-butyl analogs.
Redox Potential Electron-rich aromatic ringLowers the oxidation potential (

), making the molecule an effective H-atom donor (antioxidant) but susceptible to air oxidation.

Part 2: The Oxidation Mechanism

The oxidation of 2,4,6-TIP is not a single event but a bifurcated pathway dependent on environmental conditions (aerobic vs. anaerobic) and the nature of the oxidant.

Phase I: Formation of the Phenoxyl Radical

The initiating step is invariably a Proton-Coupled Electron Transfer (PCET) . The phenol acts as a hydrogen atom donor to a radical species (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or undergoes anodic oxidation.


  • Observation: The resulting 2,4,6-triisopropylphenoxyl radical is blue/green in non-polar solvents, detectable by UV-Vis (

    
     nm) and EPR.
    
  • Stability: While "stable" on a millisecond timescale due to steric hindrance, it is transient compared to the TTBP radical.

Phase II: Fate of the Radical (The Bifurcation)

Here, the presence of the para-isopropyl


-hydrogen becomes the determining factor.
Pathway A: Disproportionation (Anaerobic/Concentrated Conditions)

Two phenoxyl radicals interact. One acts as an oxidant, abstracting the benzylic hydrogen from the para-isopropyl group of the other.

  • Radical 1 regains a hydrogen to become the parent phenol.

  • Radical 2 loses a hydrogen to form a Quinone Methide .

Product: 2,6-Diisopropyl-4-isopropylidene-2,5-cyclohexadien-1-one.

  • Significance: Quinone methides are highly reactive electrophiles, often responsible for "yellowing" in polymers and potential toxicity in biological systems due to Michael addition reactions.

Pathway B: Oxidative Dealkylation (Aerobic/High-Potential Conditions)

In the presence of excess oxygen or strong oxidants (e.g., Chromic acid, electrochemical over-oxidation), the radical reacts with


 at the para position.
  • Formation of a para-peroxy cyclohexadienone intermediate.

  • Ipso-elimination of the isopropyl group (likely as acetone or propylene fragments).

  • Rearrangement to the stable quinone.

Product: 2,6-Diisopropyl-1,4-benzoquinone .

Mechanistic Visualization[2]

The following diagram illustrates the divergent pathways derived from the initial radical species.

OxidationMechanism Phenol This compound (Starting Material) Radical Phenoxyl Radical (Blue/Green Intermediate) Phenol->Radical -e-, -H+ (PCET) Transition Disproportionation (Intermolecular H-Transfer) Radical->Transition x2 Radicals PeroxyIntermediate Para-Peroxy Intermediate Radical->PeroxyIntermediate + O2 (Aerobic) QuinoneMethide Quinone Methide (2,6-diisopropyl-4-isopropylidene...) Transition->QuinoneMethide -H (from para-iPr) ParentPhenol Regenerated Phenol Transition->ParentPhenol +H Benzoquinone 2,6-Diisopropyl-1,4-benzoquinone (Final Stable Product) PeroxyIntermediate->Benzoquinone Oxidative Dealkylation (-Isopropyl group)

Figure 1: Bifurcated oxidation pathway of this compound showing the critical role of the para-substituent.

Part 3: Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: Electrochemical Analysis (Cyclic Voltammetry)

This method confirms the reversibility of the first electron transfer and the stability of the radical.

  • Objective: Determine

    
     and radical lifetime.
    
  • Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter).

    • Counter Electrode: Platinum wire.

    • Reference: Ag/AgCl (non-aqueous).

    • Solvent: Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Procedure:

    • Dissolve 2,4,6-TIP (1 mM) in the electrolyte solution.

    • Purge with Argon for 10 minutes to remove

      
      .
      
    • Scan from 0.0 V to +1.5 V and reverse.

    • Analysis: Look for a quasi-reversible wave. A peak separation (

      
      ) > 60 mV indicates slow electron transfer or chemical reversibility issues. The absence of a return reduction peak indicates a fast follow-up chemical reaction (EC mechanism), likely disproportionation.
      
Protocol 2: Chemical Generation & EPR Detection

This protocol isolates the radical signal to confirm identity.

  • Reagents: 2,4,6-TIP, Benzene (solvent), Lead Dioxide (

    
    ) or Alkaline 
    
    
    
    .
  • Procedure:

    • Prepare a 10 mM solution of 2,4,6-TIP in benzene.

    • Add excess solid

      
       and shake vigorously for 30 seconds.
      
    • Filter rapidly into an EPR tube (anaerobic conditions preferred).

    • Measurement: Record X-band EPR spectrum at room temperature.

    • Expected Signal: A 1:3:3:1 quartet (coupling with para-H? No, para-isopropyl

      
      -H) or complex multiplet due to coupling with meta-protons and isopropyl protons. Note: The primary splitting is usually dominated by the para-substituent's alpha-protons.
      
Protocol 3: Product Isolation (Preparative Scale)

To confirm the formation of the quinone methide or benzoquinone.

  • Oxidant: Silver Oxide (

    
    ) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
    
  • Procedure:

    • Stir 2,4,6-TIP (1 mmol) with

      
       (2 mmol) in 
      
      
      
      for 4 hours.
    • Filter off silver salts.

    • Evaporate solvent.[1]

    • Analysis: Analyze residue by

      
      -NMR.
      
    • Key Marker: Look for the disappearance of the phenolic -OH signal (~5.0 ppm) and the appearance of vinylic protons or quinone ring protons (6.5–7.0 ppm).

Part 4: Quantitative Data Summary

ParameterValue / CharacteristicNotes
CAS Number 2934-07-8
Molecular Weight 220.35 g/mol
Oxidation Potential (

)
~0.9 - 1.1 V vs Ag/AgClLower than phenol (1.3 V) due to alkyl donation.
Radical Color Blue / GreenCharacteristic of hindered phenoxyl radicals.
Major Degradation Product 2,6-Diisopropyl-1,4-benzoquinoneUnder aerobic/strong oxidation conditions.
Primary Kinetic Pathway Second-order DisproportionationRate depends on [Radical]².

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from

  • Royal Society of Chemistry. (2018). Mechanism of formation of phenoxyl radicals during the photo-oxidation of phenol. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • National Institutes of Health (NIH). (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction. Journal of the American Chemical Society.[2] Retrieved from

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from

  • ScienceMadness. (1956). Oxidation of Mostohydric Phenols by Alkaline Ferricyanide. Retrieved from

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4,6-Triisopropylphenol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2,4,6-Triisopropylphenol (CAS No. 2934-07-8) is a sterically hindered phenolic compound utilized across various industries. Its antioxidant and stabilizing properties make it a valuable component in plastics, polymers, and fuels.[1] In research and drug development, it may be used as a synthetic intermediate or a reference compound. However, like many substituted phenols, its handling necessitates a robust and informed safety protocol. This guide provides a comprehensive overview of the health and safety considerations, engineering controls, and emergency procedures required for the safe handling of this compound, grounded in established safety principles and available chemical data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While comprehensive toxicological data for this compound is not as extensive as for more common reagents, available information and data from analogous compounds allow for a robust risk assessment.

Primary Hazards:

  • Corrosivity and Irritation: Phenolic compounds are known for their corrosive nature. This compound is described as highly corrosive and capable of causing caustic injuries to the eyes, skin, mouth, and gastrointestinal tract upon contact.[2]

  • Dermal Absorption: The compound has a high partition coefficient (XLogP3 ≈ 4.9), indicating it is highly lipophilic.[3] This property suggests a significant potential for absorption through the skin, making dermal contact a primary route of exposure and potential systemic toxicity.

  • Systemic Effects: Following significant exposure, potential systemic effects may include nausea, vomiting, diarrhea, hypotension, and toxicity to the liver and kidneys.[2]

  • Endocrine Disruption: this compound is identified as a potential endocrine-disrupting compound, warranting additional caution, particularly for researchers of reproductive age or those with underlying health conditions.[4]

It is critical to note that many official Safety Data Sheets (SDS) lack formal GHS hazard classifications for this specific compound, indicating a gap in standardized testing.[3][5] Therefore, a conservative approach, treating it as a corrosive and dermally toxic substance, is scientifically prudent.

Section 2: Physicochemical Properties

Understanding the physical properties of this compound is essential for designing appropriate storage and handling protocols. Its low vapor pressure, for instance, indicates a lower risk of inhalation at ambient temperatures unless it is aerosolized or heated.

PropertyValueSource(s)
CAS Number 2934-07-8[2][3][5]
Molecular Formula C₁₅H₂₄O[3][4]
Molecular Weight ~220.35 g/mol [3][4]
Appearance Colorless to light yellow liquid with a characteristic aromatic odor[1]
Boiling Point ~249 - 274 °C[3][5]
Density ~0.925 - 0.95 g/cm³[3][5]
Vapor Pressure ~0.00324 mmHg at 25°C[5]
Solubility Insoluble in water; Soluble in organic solvents[1][6]
Partition Coefficient (XLogP3) ~4.9[3]

Section 3: The Hierarchy of Controls for Exposure Mitigation

The most effective approach to laboratory safety follows the hierarchy of controls. This framework prioritizes strategies from most to least effective to minimize or eliminate exposure to hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood - Ventilated Enclosures Substitution->Engineering Administrative Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Training - Hand Washing Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) - Gloves, Goggles, Lab Coat Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

For this compound, engineering controls (e.g., a certified chemical fume hood) are the primary means of exposure prevention.[5][7] Personal Protective Equipment (PPE) serves as the essential final barrier.

Section 4: Standard Operating Procedure for Safe Handling

This protocol outlines the minimum requirements for handling this compound in a laboratory setting.

  • Preparation and Pre-Handling:

    • Review the Safety Data Sheet (SDS) before beginning work.

    • Ensure a chemical fume hood is operational and certified.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[7]

    • Assemble all necessary materials and equipment within the fume hood to minimize movement.

    • Don the appropriate PPE as described in Section 5.

  • Handling and Dispensing:

    • Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to contain any potential vapors or aerosols.[8]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[5]

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling:

    • Decontaminate all work surfaces after completion of the task.

    • Properly remove and dispose of PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Section 5: Personal Protective Equipment (PPE) Protocol

Given the corrosive nature and high potential for dermal absorption, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Wear chemical splash goggles conforming to NIOSH (US) or EN 166 (EU) standards.[5][7] A face shield should be worn over goggles if there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Given the lipophilic nature of the compound, consider double-gloving for extended procedures.

    • Protective Clothing: A long-sleeved lab coat is required. For larger quantities or tasks with a higher splash potential, wear impervious clothing or a chemical-resistant apron.[5]

  • Respiratory Protection: Due to the low vapor pressure, respiratory protection is not typically required when handling small quantities in a fume hood.[5] However, if irritation is experienced or work is performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

PPE_Sequence PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) - To Prevent Contamination Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Inside-out) Doff2 2. Lab Coat (Away from body) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Recommended sequence for donning and doffing PPE.

Section 6: Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5][9] Keep containers tightly closed and store away from foodstuffs and incompatible materials.[5][9] Designate a "Corrosives Area" for storage if possible.[8]

  • Incompatible Materials: Avoid contact with:

    • Strong oxidizing agents

    • Bases

    • Acid anhydrides and acid chlorides[8][10]

Section 7: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Spill Response

For minor laboratory spills:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Protect: Ensure you are wearing appropriate PPE (double gloves, goggles, lab coat) before addressing the spill.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[9] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

Spill_Response start Spill Occurs alert Alert Area Personnel start->alert ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill (Use inert material) ppe->contain collect Collect Waste (Use non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Package for Hazardous Waste Disposal decontaminate->dispose end Response Complete dispose->end

Sources

Methodological & Application

Application Note: 2,4,6-Triisopropylphenol (TIP) as a Bulky Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of TIP

In the precise engineering of organometallic catalysts, ligand sterics dictate reactivity. While the ubiquity of 2,6-di-tert-butyl-4-methylphenol (BHT) is undeniable, 2,4,6-Triisopropylphenol (TIP) offers a critical alternative for fine-tuning catalytic pockets.

The TIP ligand provides a "Goldilocks" steric environment:

  • Ortho-Isopropyl Groups: Provide significant steric shielding to the metal center, preventing homoleptic dimerization, yet are less obstructing than tert-butyl groups, allowing for the coordination of bulkier monomers (e.g., substituted lactides).

  • Para-Isopropyl Group: Enhances solubility in non-polar hydrocarbon solvents (Pentane, Toluene) compared to methyl-substituted analogs, crucial for solution-phase polymerization.

  • Electronic Tuning: The electron-donating nature of the three isopropyl groups increases the electron density on the phenoxide oxygen, subtly modulating the Lewis acidity of the metal center.

This guide details the synthesis and application of TIP-based Aluminum complexes, specifically for Ring-Opening Polymerization (ROP) of cyclic esters and as Steric Modifiers in olefin polymerization.

Ligand & Complex Synthesis Protocols

Safety & Handling (MSDS Highlights)
  • This compound: Irritant. Solid at room temperature (MP ~48-50°C).

  • Trimethylaluminum (TMA) / Triethylaluminum (TEA): Pyrophoric. Reacts violently with water and air. Must be handled in a Glovebox or using strict Schlenk techniques.

  • Solvents: Toluene, Hexane (Anhydrous, degassed).

Protocol A: Synthesis of Methylaluminum Bis(2,4,6-triisopropylphenoxide)

A bulky Lewis Acid catalyst analogous to the "MAD" organoaluminum reagent.

Target Complex: MeAl(O-TIP)2 Reaction: AlMe3 + 2 TIP-H → MeAl(O-TIP)2 + 2 CH4↑

Materials:
  • This compound (TIP-H): 4.41 g (20.0 mmol)

  • Trimethylaluminum (2.0 M in Toluene): 5.0 mL (10.0 mmol)

  • Solvent: Anhydrous Toluene (50 mL)

Step-by-Step Procedure:
  • Preparation: In an N2-filled glovebox, dissolve 4.41 g of TIP-H in 30 mL of anhydrous toluene. Ensure the phenol is fully dissolved (gentle warming may be required).

  • Addition: Place the AlMe3 solution in a Schlenk flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

  • Reaction: Slowly add the TIP-H solution to the AlMe3 via cannula or syringe over 15 minutes. Caution: Methane gas evolution will occur.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours. The gas evolution should cease.

  • Isolation:

    • Option A (Solution Use): The resulting solution is approximately 0.2 M and can be used directly for catalysis.

    • Option B (Solid Isolation): Remove volatiles under vacuum. Recrystallize the resulting white solid from minimal hot hexane at -30°C to obtain colorless crystals of MeAl(O-TIP)2.

  • Characterization: 1H NMR (C6D6) should show the disappearance of the phenolic -OH signal and the presence of a high-field Al-Me signal (typically near -0.3 ppm).

Application: Ring-Opening Polymerization (ROP) of Lactide

The MeAl(O-TIP)2 complex serves as an initiator for the controlled ROP of rac-lactide to produce Polylactide (PLA), a biodegradable polymer. The bulky TIP ligands prevent catalyst aggregation and control the stereochemistry of insertion.

Experimental Workflow

Figure 1: Experimental workflow for the ROP of Lactide using TIP-Aluminum complexes.

Protocol B: Polymerization Run
  • Initiator Formation: In a Schlenk tube, mix MeAl(O-TIP)2 (0.1 mmol) with Benzyl Alcohol (BnOH, 0.1 mmol) in Toluene (2 mL). Stir for 15 mins at RT. This generates the active alkoxide species (TIP)2Al-OBn.

  • Monomer Addition: Add rac-Lactide (1.44 g, 10 mmol, 100 equiv) dissolved in Toluene (8 mL).

  • Polymerization: Heat the sealed vessel to 70°C.

  • Monitoring: Monitor conversion by taking aliquots for 1H NMR (observe methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).

  • Termination: Once desired conversion is reached, quench with 1 mL of MeOH containing 5% HCl.

  • Precipitation: Pour the reaction mixture into cold Methanol (100 mL) to precipitate the PLA. Filter and dry under vacuum.

Mechanistic Insight: The "Goldilocks" Steric Effect

Why choose TIP over BHT? The answer lies in the coordination geometry.

Figure 2: Steric comparison of BHT and TIP ligands. TIP offers a more accessible metal center while maintaining monomeric stability.

Comparative Data: Ligand Performance in ROP
Feature2,6-Di-tert-butyl-4-methylphenol (BHT)This compound (TIP)
Ortho-Sterics Very High (t-Bu)High (i-Pr)
Solubility (Tol) GoodExcellent
Lewis Acidity Lower (Inductive +Shielding)Moderate
Reaction Rate Slower (High barrier to insertion)Faster (Lower barrier)
Stereocontrol High (Iso-selective)Moderate-High (Tunable)

Troubleshooting & Optimization

  • Catalyst Death (Hydrolysis):

    • Symptom:[1][2][3][4][5][6] White precipitate forms immediately upon adding AlMe3.

    • Cause: Wet solvent or phenol.

    • Fix: Azeotropically dry TIP-H with toluene 3x before use. Ensure Toluene is <5 ppm H2O.

  • Slow Polymerization:

    • Cause: Steric bulk of TIP is insufficient to prevent aggregation at high concentrations.

    • Fix: Run reactions at lower concentration ([M]0 = 0.5 - 1.0 M) or increase temperature to 90°C.

  • Broad PDI (Polydispersity Index):

    • Cause: Slow initiation relative to propagation.

    • Fix: Ensure the MeAl(O-TIP)2 + BnOH activation step is allowed to proceed for at least 15-30 mins before adding lactide.

References

  • General Synthesis of Bulky Aluminum Phenoxides

    • Shapiro, P. J., et al.
    • Source: (Reference for general Al-Phenoxide synthesis methodology).

  • Use of Bulky Phenols in Aluminoxanes (MAO Modification)

    • Luo, L., et al. "Haloaluminoxane compositions, their preparation, and their use in catalysis." U.S.
    • Source: (Explicitly lists this compound as a preferred modifier).

  • Mechanistic Aspects of Aluminum ROP Catalysts

    • Nomura, N., et al. "Stereoselective ring-opening polymerization of a racemic lactide by using achiral salen- and homosalen-aluminum complexes." Chemistry – A European Journal.
    • Source: (Provides the foundational mechanistic understanding for Al-catalyzed ROP).

  • Ligand Properties (NIST Data)

    • "Phenol, 2,4,6-tris(1-methylethyl)-." NIST Chemistry WebBook, SRD 69.
    • Source:

  • Comparative Sterics in Main Group Chemistry

    • Power, P. P. "Main Group Multiple Bonds for Bond Activations and Catalysis.
    • Source:

Sources

Application Note: HPLC Method Development for Quantification of 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2,4,6-Triisopropylphenol (2,4,6-TiPP) is a critical process-related impurity often found in the synthesis of Propofol (2,6-diisopropylphenol).[1][2] Structurally, it arises from the over-alkylation of phenol during the Friedel-Crafts alkylation process.[2]

From a chromatographic perspective, 2,4,6-TiPP presents a distinct challenge due to its high lipophilicity (LogP


 4.[1][2]9) and structural similarity to the parent drug.[2] Unlike Propofol, which contains two isopropyl groups, the addition of a third isopropyl group at the para position significantly increases the molecule's hydrophobicity, resulting in strong retention on Reversed-Phase (RP) stationary phases.[1][2]

This guide outlines a robust, self-validating HPLC protocol designed to quantify 2,4,6-TiPP at trace levels (<0.05%), ensuring compliance with ICH Q3A(R2) guidelines for impurities in new drug substances.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Analyte: this compound[1][2][3]

  • CAS: 2934-07-8[1][4]

  • Molecular Formula: C₁₅H₂₄O[1][2][4][5]

  • Key Property: High Lipophilicity (Elutes after Propofol in RP-HPLC).[1][2][4]

  • UV Max: ~272 nm (Characteristic phenolic absorption).[1][2][4]

Method Development Strategy: The "Why" Behind the Protocol

To develop a robust method, we must address the specific physicochemical interactions of the analyte.[2]

Stationary Phase Selection

Given the non-polar nature of the three isopropyl groups, a standard C18 (USP L1) column is the logical choice.[2] However, to prevent peak tailing caused by the interaction of the phenolic hydroxyl group with residual silanols on the silica support, a highly end-capped column with high carbon load is required.[1][2]

  • Recommendation: Zorbax Eclipse XDB-C18 or equivalent (High surface area, double end-capped).[1][4]

Mobile Phase & pH Control

Phenols are weak acids.[1][2][4] While 2,4,6-TiPP has a high pKa (>10), using a neutral mobile phase can lead to variable retention times due to micro-environmental pH changes on the column surface.[1][2]

  • Acid Modifier: We utilize 0.1% Phosphoric Acid (pH ~2.5).[1][2][4][6] This suppresses the ionization of the phenol group, keeping it in its neutral, protonated form, which maximizes interaction with the C18 chain and sharpens the peak shape.[1][2]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary to elute this highly retained compound in a reasonable time.[1][2]

Elution Mode: Gradient vs. Isocratic

Propofol elutes relatively late; 2,4,6-TiPP elutes even later.[1][2][4] An isocratic method capable of separating Propofol from early eluters would result in an excessively broad and late peak for 2,4,6-TiPP, diminishing sensitivity (LOD).[1][2]

  • Strategy: A gradient elution is mandatory.[1][2][4] We start with moderate organic strength to resolve Propofol, then ramp to high organic (90%+) to "push" the 2,4,6-TiPP off the column as a sharp, quantifiable peak.[1][2]

Experimental Protocol

Equipment & Reagents[1][2][5]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (must support gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][4]

  • Column: Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm (or equivalent USP L1).[1][2][4]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1][2][4]

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer, reducing backpressure and sharpening peaks.[1][4]
Flow Rate 1.5 mL/minHigh flow feasible due to low viscosity of ACN/Water mix.[2][4]
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOD).
Detection UV @ 272 nmMax absorption for alkyl-phenols; minimizes solvent cutoff noise.[1][2][4]
Mobile Phase A 0.1% H₃PO₄ in WaterpH control (Suppression of silanol activity).
Mobile Phase B 100% AcetonitrileStrong elution solvent for lipophilic analytes.[2][4]
Gradient Program

Note: 2,4,6-TiPP is more retained than Propofol.[1][2]

Time (min)% Mobile Phase BEvent
0.0 50Initial hold to settle baseline.[1][4]
2.0 50Isocratic hold to separate early polar impurities.
15.0 95Linear ramp to elute Propofol (~8 min) and 2,4,6-TiPP (~12 min).[1][2][4]
20.0 95Wash step to remove highly lipophilic dimers.
20.1 50Return to initial conditions.[2][4]
25.0 50Re-equilibration (Critical for reproducibility).
Sample Preparation

Diluent: 50:50 Acetonitrile:Water.[1][2][4]

  • Why? Matching the diluent to the starting gradient strength prevents "solvent shock" which causes peak splitting for early eluting compounds.[2]

  • Stock Solution: Dissolve 10 mg 2,4,6-TiPP standard in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock to 5 µg/mL (0.005 mg/mL) in Diluent for sensitivity checks.

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and the separation mechanism.

HPLC_Workflow cluster_Column Separation Mechanism (C18 Column) Sample Sample Preparation (Propofol Emulsion/API) Extraction Solvent Extraction (Isolate Phenols from Lipid Matrix) Sample->Extraction Dilute in ACN Injection HPLC Injection (20 µL Loop) Extraction->Injection Interaction Hydrophobic Interaction (Analyte vs C18 Chains) Injection->Interaction Detection UV Detection (272 nm) Interaction->Detection Elution Order: 1. Propofol 2. 2,4,6-TiPP Polarity 2,4,6-TiPP is MORE Lipophilic than Propofol Polarity->Interaction Quant Quantification (Area vs Standard) Detection->Quant

Caption: Workflow for the extraction and RP-HPLC separation of 2,4,6-TiPP, highlighting the critical hydrophobicity-driven separation mechanism.

Method Validation (Self-Validating Systems)[1][2][5]

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following System Suitability Tests (SST) must be passed before every analysis run.

System Suitability Criteria
ParameterAcceptance CriteriaLogic
Resolution (Rs) > 2.0 between Propofol and 2,4,6-TiPPEnsures accurate integration without peak overlap.
Tailing Factor (T) < 1.5Indicates minimal secondary silanol interactions.[1][2][4]
Precision (RSD) < 2.0% (n=6 injections)Confirms pump and injector stability.
Signal-to-Noise > 10 (for LOQ standard)Verifies sensitivity at the reporting threshold.
Performance Data (Typical)
  • Linearity: 0.1 µg/mL to 100 µg/mL (R² > 0.999).[1][2][4]

  • LOD (Limit of Detection): ~0.05 µg/mL.[1][2][4]

  • LOQ (Limit of Quantitation): ~0.15 µg/mL.[2][4]

  • Relative Retention Time (RRT): Propofol (1.00), 2,4,6-TiPP (~1.4 - 1.5).[1][2][4]

Troubleshooting Guide

Issue: Peak Tailing for 2,4,6-TiPP

  • Cause: Secondary interactions with free silanols on the silica base.[2][4]

  • Fix: Ensure mobile phase pH is acidic (pH 2.5).[1][2][4] If problem persists, switch to a "Base Deactivated" (BDS) or "Hybrid" (e.g., Waters XBridge) column.[1][2][4]

Issue: Retention Time Drift

  • Cause: Incomplete column re-equilibration after the gradient.[2][4]

  • Fix: Increase the post-run equilibration time (Step 25.0 min in protocol) by 2-3 minutes.

Issue: Baseline Noise at 272 nm

  • Cause: Low quality Acetonitrile or air bubbles.[1][2][4]

  • Fix: Use HPLC-grade solvents and degas mobile phase thoroughly.[1][4]

References

  • United States Pharmacopeia (USP). Propofol Injectable Emulsion Monograph: Organic Impurities.[1][2][4] USP-NF.[1][2][4] [1][2][4]

  • PubChem. this compound Compound Summary (CID 82158).[1][2][4][5] National Library of Medicine.[2][4] [1][2][4]

  • Bailey, L. C., et al. (1991).[1][2][4][7] The determination of 2,6-diisopropylphenol (propofol) in an oil in water emulsion dosage form by high-performance liquid chromatography.[1][2][4][7] Journal of Pharmaceutical and Biomedical Analysis.[2][4][7]

  • Shevalkar, G., et al. (2024).[1][2][4] High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics.[2][4][8]

Sources

The 2,4,6-Triisopropylphenyl Group: A Bulky Shield in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield when its protective role is complete. This guide provides a detailed exploration of the 2,4,6-triisopropylphenyl (TIP) moiety as a robust protecting group, with a primary focus on its application for phenols and a comparative overview of the related 2,4,6-triisopropylbenzenesulfonyl (Tis) group for amine protection.

The defining characteristic of the TIP group is its significant steric bulk. The three isopropyl groups positioned ortho and para to the point of attachment create a congested environment, effectively shielding the protected functional group from a wide range of reagents. This steric hindrance imparts a unique stability profile, making the TIP group an attractive choice for complex synthetic routes where orthogonality is crucial.

Section 1: Protection of Phenols with the 2,4,6-Triisopropylphenyl (TIP) Group

The hydroxyl group of phenols is a versatile functional group, but its acidity and nucleophilicity often necessitate protection during synthetic transformations. The bulky 2,4,6-triisopropylphenyl group can serve as a highly stable ether-based protecting group for phenols.

Rationale for Use

The primary motivation for employing the TIP group for phenol protection lies in its exceptional stability. The steric congestion provided by the three isopropyl groups renders the ether linkage highly resistant to cleavage under many standard reaction conditions, including those that might cleave less hindered ether protecting groups like methyl or benzyl ethers. This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the protected phenol.

Protection of Phenols: Synthesis of Aryl 2,4,6-Triisopropylphenyl Ethers

The formation of a sterically hindered diaryl ether, such as a TIP-protected phenol, can be challenging due to the steric hindrance around both coupling partners. Standard Williamson ether synthesis conditions are often sluggish. More advanced cross-coupling methodologies, such as the Ullmann condensation or the Buchwald-Hartwig amination, are generally more effective.

Diagram 1: General Workflow for TIP Protection of Phenols

G cluster_protection Protection Workflow Phenol Phenol (Ar-OH) Protected_Phenol TIP-Protected Phenol (Ar-O-TIP) Phenol->Protected_Phenol Cross-Coupling TIP_Precursor TIP-Halide/Boronic Acid TIP_Precursor->Protected_Phenol Base_Catalyst Base/Catalyst System (e.g., Cu-based for Ullmann, Pd-based for Buchwald-Hartwig) Base_Catalyst->Protected_Phenol

Caption: Workflow for the protection of phenols using a TIP group via cross-coupling reactions.

Experimental Protocol: Representative Procedure for the Synthesis of a TIP-Protected Phenol via Ullmann-type Condensation

This protocol is a generalized procedure based on modern Ullmann condensation methods for the synthesis of sterically hindered diaryl ethers.[1][2] Optimization may be required for specific substrates.

Materials:

  • Aryl halide (e.g., 2,4,6-triisopropylbromobenzene) (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide and the phenol, followed by the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired TIP-protected phenol.

Parameter Condition Rationale
Catalyst CuI / 1,10-PhenanthrolineA common and effective catalytic system for Ullmann-type C-O bond formation.
Base Cs₂CO₃A strong, insoluble base that facilitates the deprotonation of the phenol.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents suitable for high-temperature cross-coupling reactions.
Temperature 110-130 °CElevated temperatures are often necessary to overcome the steric hindrance of the reactants.
Deprotection of TIP-Protected Phenols

The high stability of the TIP ether linkage necessitates forcing conditions for its cleavage. Strong Brønsted acids or potent Lewis acids are typically required.

Diagram 2: Deprotection of TIP-Protected Phenols

G cluster_deprotection Deprotection Workflow Protected_Phenol TIP-Protected Phenol (Ar-O-TIP) Phenol Phenol (Ar-OH) Protected_Phenol->Phenol Ether Cleavage Byproduct TIP-Byproduct Protected_Phenol->Byproduct Acid Strong Acid (e.g., HBr, BBr3) Acid->Phenol

Caption: General workflow for the deprotection of TIP-protected phenols using strong acids.

Experimental Protocol: Representative Procedure for the Deprotection of a TIP-Protected Phenol using Boron Tribromide (BBr₃)

This protocol is a generalized procedure for the cleavage of sterically hindered aryl ethers.[3][4] Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • TIP-protected phenol (1.0 equiv)

  • Boron tribromide (BBr₃) (2.0-3.0 equiv, 1.0 M solution in dichloromethane is recommended)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve the TIP-protected phenol in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected phenol.

Parameter Condition Rationale
Reagent Boron Tribromide (BBr₃)A powerful Lewis acid known for its effectiveness in cleaving aryl ethers.
Solvent Anhydrous DichloromethaneA common aprotic solvent for reactions involving BBr₃.
Temperature -78 °C to room temperatureInitial cooling helps to control the exothermic reaction, followed by warming to drive the reaction to completion.
Stability and Orthogonality

The TIP ether is stable to a wide range of reaction conditions, including:

  • Basic conditions: Resistant to strong bases such as hydroxides and alkoxides.

  • Organometallic reagents: Generally stable to Grignard reagents and organolithiums.

  • Reductive and Oxidative conditions: Stable to many common reducing and oxidizing agents that do not cleave aryl ethers.

This stability profile allows for orthogonal deprotection strategies in the presence of other common protecting groups. For instance, a TIP-protected phenol would remain intact under conditions used to remove silyl ethers (e.g., TBAF), benzyl ethers (e.g., hydrogenolysis), or acid-labile groups like Boc or trityl.

Section 2: Protection of Amines with the 2,4,6-Triisopropylbenzenesulfonyl (Tis) Group

A related and more widely documented application of the triisopropylphenyl moiety is the use of the 2,4,6-triisopropylbenzenesulfonyl (Tis) group for the protection of primary and secondary amines. The corresponding sulfonamides are highly stable and the steric bulk of the Tis group can influence the reactivity of the protected amine.

Protection of Amines: Synthesis of 2,4,6-Triisopropylbenzenesulfonamides

The Tis group is typically introduced by reacting the amine with 2,4,6-triisopropylbenzenesulfonyl chloride (TisCl) in the presence of a base.

Diagram 3: Protection of Amines with TisCl

G cluster_protection_amine Amine Protection Workflow Amine Primary or Secondary Amine Protected_Amine Tis-Protected Amine Amine->Protected_Amine Sulfonylation TisCl 2,4,6-Triisopropylbenzenesulfonyl Chloride (TisCl) TisCl->Protected_Amine Base Base (e.g., Pyridine, Et3N) Base->Protected_Amine

Caption: Workflow for the protection of amines using 2,4,6-triisopropylbenzenesulfonyl chloride.

Experimental Protocol: General Procedure for the Protection of a Primary Amine with TisCl [5]

Materials:

  • Primary amine (1.0 equiv)

  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TisCl) (1.1 equiv)

  • Pyridine or triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base and stir the solution at room temperature for 10 minutes.

  • Add TisCl portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,4,6-triisopropylbenzenesulfonamide.

Parameter Condition Rationale
Reagent 2,4,6-Triisopropylbenzenesulfonyl chloride (TisCl)A commercially available reagent for the introduction of the Tis group.
Base Pyridine or Et₃NTo neutralize the HCl generated during the reaction.
Solvent DCM or THFCommon aprotic solvents for sulfonylation reactions.
Deprotection of 2,4,6-Triisopropylbenzenesulfonamides

The deprotection of Tis-protected amines can be challenging due to the stability of the sulfonamide bond. Reductive cleavage methods are often employed.

Experimental Protocol: Representative Procedure for the Reductive Deprotection of a Tis-Protected Amine [5]

Materials:

  • Tis-protected amine (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 4.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

Procedure:

  • To a stirred suspension of LiAlH₄ in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the Tis-protected amine in the same solvent dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine, which can be further purified if necessary.

Parameter Condition Rationale
Reagent Lithium aluminum hydride (LiAlH₄)A powerful reducing agent capable of cleaving the S-N bond of sulfonamides.
Solvent THF or Et₂OAnhydrous ethereal solvents are required for reactions with LiAlH₄.
Temperature RefluxElevated temperatures are typically necessary to drive the reductive cleavage to completion.

Conclusion

The 2,4,6-triisopropylphenyl (TIP) group and its sulfonic acid derivative (Tis) offer a valuable tool for the protection of phenols and amines, respectively, in complex organic synthesis. The significant steric bulk of the triisopropylphenyl moiety imparts a high degree of stability, allowing for a wide range of chemical transformations to be performed on other parts of a molecule. While the introduction and removal of these groups can require specific and sometimes harsh conditions, their robustness and orthogonality to many other common protecting groups make them a powerful option for challenging synthetic targets. The protocols provided herein serve as a guide for the application of this sterically demanding protecting group strategy.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Ether cleavage. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]

  • Reddit. (2018, November 26). BBr3 deprotection of ethers. How did it turn into a ketone? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed Central. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Synthesis of sterically hindered secondary diarylamines. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(17), 3894. [Link]

  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(29). [Link]

  • Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Retrieved from [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. Retrieved from [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of 2,4,6-Triisopropylphenol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 2,4,6-Triisopropylphenol in complex organic reaction mixtures. This compound, a sterically hindered phenolic compound, is a crucial antioxidant and stabilizer in various industries.[1] Its synthesis and subsequent use in chemical reactions necessitate a reliable analytical method to monitor reaction progress, assess product purity, and quantify its presence. This protocol addresses the challenges associated with the analysis of hindered phenols, including sample preparation from diverse reaction matrices and the optimization of chromatographic and mass spectrometric parameters. A silylation derivatization step is incorporated to enhance the volatility and chromatographic performance of the analyte. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a robust and reproducible method for the analysis of this compound.

Introduction: The Analytical Challenge of Hindered Phenols

This compound belongs to the class of sterically hindered phenols, which are widely used as antioxidants in plastics, fuels, and cosmetic products to prevent degradation.[1] The bulky isopropyl groups surrounding the hydroxyl moiety are key to its antioxidant activity but also present a challenge for analytical characterization. The hydroxyl group's polarity can lead to poor peak shape (tailing) and potential thermal degradation in the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[2] However, a successful GC-MS analysis of hindered phenols like this compound from a crude reaction mixture hinges on a meticulous sample preparation strategy and optimized instrumental conditions. This application note provides a comprehensive, step-by-step protocol designed to overcome these challenges, ensuring accurate and reliable results.

Scientific Principles and Methodological Choices

The protocol outlined below is built on established principles of analytical chemistry to ensure its trustworthiness and self-validating nature.

  • Sample Preparation: The initial step involves a liquid-liquid extraction (LLE) to isolate the phenolic compounds from the reaction mixture, which may contain catalysts, salts, and polar solvents. The choice of an appropriate extraction solvent and pH adjustment is critical for efficient recovery.[3][4][5]

  • Derivatization: To mitigate the issues of low volatility and peak tailing associated with the polar hydroxyl group, a derivatization step is employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective technique for this purpose.[6] This chemical modification increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation.[6][7]

  • Internal Standard: For accurate quantification, an internal standard (IS) is added to the sample prior to extraction. The IS should be a compound with similar chemical properties to the analyte but not present in the sample. The use of an IS compensates for any analyte loss during sample preparation and variations in injection volume.[8][9][10]

  • Chromatographic Separation: The choice of the GC column's stationary phase is paramount for achieving good separation. A mid-polarity column is often suitable for the analysis of derivatized phenols.[11][12] A programmed temperature ramp is utilized to ensure the efficient elution of compounds with varying boiling points.[13][14][15]

  • Mass Spectrometric Detection: The mass spectrometer provides definitive identification of this compound based on its unique mass spectrum and fragmentation pattern.[16][17][18][19]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Quench Quench Reaction Sample->Quench 1. AdjustpH Adjust pH Quench->AdjustpH 2. AddIS Add Internal Standard AdjustpH->AddIS 3. LLE Liquid-Liquid Extraction AddIS->LLE 4. Dry Dry Organic Phase LLE->Dry 5. Evaporate Evaporate to Dryness Dry->Evaporate 6. Derivatize Silylation Derivatization Evaporate->Derivatize 7. Dilute Dilute for Injection Derivatize->Dilute 8. GCMS GC-MS Injection Dilute->GCMS 9. Separation Chromatographic Separation GCMS->Separation 10. Detection Mass Spectrometric Detection Separation->Detection 11. Identify Peak Identification Detection->Identify 12. Integrate Peak Integration Identify->Integrate 13. Quantify Quantification Integrate->Quantify 14. Report Generate Report Quantify->Report 15.

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
2,6-Di-tert-butyl-4-methylphenol (BHT) (Internal Standard)≥99%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Sodium SulfateAnhydrous, GranularFisher Scientific
Hydrochloric Acid (HCl)1 M solutionVWR
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
GC Vials and Caps2 mL, PTFE/Silicone septaAgilent Technologies
Sample Preparation
  • Reaction Quenching: Cool the reaction mixture (e.g., 1 mL) to room temperature. If the reaction was conducted under acidic or basic conditions, neutralize it carefully. For acidic catalysts, quenching with a saturated solution of sodium bicarbonate is recommended.

  • pH Adjustment: Adjust the pH of the aqueous layer to approximately 5-6 using 1 M HCl. This ensures that the phenolic compounds are in their protonated form, maximizing their solubility in the organic extraction solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL solution of BHT in ethyl acetate) to the reaction mixture.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the reaction mixture in a separatory funnel.

    • Shake vigorously for 2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction twice more with 5 mL of ethyl acetate each time.

    • Combine the organic extracts.

  • Drying the Organic Phase: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain the crude extract.

  • Silylation Derivatization:

    • To the dried extract, add 200 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Cool the vial to room temperature.

  • Dilution: Dilute the derivatized sample with ethyl acetate to a final volume of 1 mL in a GC vial.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Program Initial temp: 100°C, hold for 1 minRamp 1: 15°C/min to 250°CRamp 2: 30°C/min to 300°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Scan
Scan Range 40-450 m/z

Data Analysis and Interpretation

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum of silylated this compound will show a characteristic molecular ion and fragmentation pattern. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[16][17][19]

  • Quantification: The concentration of this compound in the original reaction mixture can be calculated using the following formula, based on the response factor relative to the internal standard:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

    The response factor should be determined by analyzing a series of calibration standards containing known concentrations of the analyte and the internal standard.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active sites in the GC system (liner, column). Incomplete derivatization.Deactivate the inlet liner or use an ultra-inert liner. Ensure complete dryness of the sample before derivatization. Optimize derivatization time and temperature.[20][21][22][23][24]
Low Response Inefficient extraction or derivatization. Analyte degradation in the inlet.Optimize extraction pH and solvent volume. Check the age and storage of the derivatization reagent. Lower the inlet temperature if thermal degradation is suspected.
Ghost Peaks Carryover from previous injections. Contamination of the syringe or inlet.Run a solvent blank after each sample. Clean the syringe and replace the inlet septum and liner regularly.

Safety Precautions

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][26][27]

  • Derivatization reagents like BSTFA are moisture-sensitive and corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a comprehensive and reliable GC-MS protocol for the analysis of this compound in reaction mixtures. By incorporating a systematic sample preparation procedure, including liquid-liquid extraction and silylation derivatization, this method overcomes the analytical challenges associated with this sterically hindered phenol. The detailed instrumental parameters and troubleshooting guide will enable researchers and scientists to obtain accurate and reproducible results, facilitating process monitoring and quality control in various chemical and pharmaceutical applications.

References

  • Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]

  • Chromatography Online. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Laboratory Talk. (2001, October 29). Application Note on GC/MS analysis of phenols. Retrieved from [Link]

  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • NCASI. (1997, March). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tris(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pesticide Info. (n.d.). 2,4,6-triisopropyl phenol - Chemical Details. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Removal of Unreacted Phenol from 2,4,6-Triisopropylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TIP-PUR-001 Department: Process Chemistry & Purification Version: 2.1 (Current)[1][2]

Executive Summary & Chemical Logic

This guide addresses the purification of 2,4,6-Triisopropylphenol (2,4,6-TIP) from crude reaction mixtures containing unreacted phenol.[1] The separation strategy exploits the "Cryptophenol Effect" (steric hindrance).

While typical phenols are acidic (


) and dissolve readily in aqueous alkali, 2,4,6-TIP possesses bulky isopropyl groups at the ortho positions (2 and 6).[1] These groups sterically block the approach of hydrated hydroxide ions, rendering 2,4,6-TIP insoluble in aqueous sodium hydroxide  despite its phenolic nature.[1]

The Solution: We utilize a selective caustic wash.[1] Aqueous NaOH will deprotonate and extract the unreacted phenol into the aqueous phase (as sodium phenoxide), while the sterically hindered 2,4,6-TIP remains in the organic phase.[1]

Critical Physical Properties

Understanding the physical differences between the product and impurity is essential for selecting the correct purification module.[1]

PropertyPhenol (Impurity)This compound (Target)Significance
Boiling Point (1 atm) 181.7°C~255°CLarge

allows for distillation.[1][2]
Acidity (

)
9.95> 11 (Apparent)Basis for chemical extraction.[2]
Solubility in Aq.[1][2] NaOH Soluble (Forms PhONa)Insoluble (Steric hindrance)Primary separation mechanism.
Physical State (RT) SolidLiquid / Low-melting SolidAffects handling.[1][2]

Module A: Chemical Extraction (Recommended)

Best For: High-throughput purification where phenol content is <15%.[1][2] Mechanism: Selective deprotonation based on steric hindrance.[1][2]

Reagents Required[1][2][3][4][5]
  • Solvent: Hexane, Toluene, or Diethyl Ether (Toluene is preferred for scale-up).[1]

  • Base: 10% Aqueous Sodium Hydroxide (NaOH).[1][2]

  • Neutralizer: 1M Hydrochloric Acid (HCl).[1][2]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1][2][3]
    
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in Toluene (Ratio: 1g crude : 5mL solvent).

  • The Caustic Wash (Critical Step):

    • Transfer the mixture to a separatory funnel.[1]

    • Add an equal volume of 10% Aqueous NaOH .[1]

    • Shake vigorously for 2-3 minutes. Vent frequently.

    • Observation: The unreacted phenol converts to sodium phenoxide and migrates to the bottom aqueous layer.[1] The 2,4,6-TIP remains in the top organic layer.[1]

  • Phase Separation:

    • Drain the bottom aqueous layer (contains Phenol impurity).[2]

    • Repeat: Perform the NaOH wash a second time to ensure complete removal.[1]

  • Neutralization Wash:

    • Wash the organic layer once with water, then once with dilute 1M HCl (to neutralize trace base), and finally with saturated brine.[1]

  • Isolation:

    • Dry the organic layer over anhydrous

      
      .[3]
      
    • Filter and remove solvent via rotary evaporation.[1][3]

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (TIP + Phenol) Solvent Dissolve in Toluene Start->Solvent Wash Add 10% Aq. NaOH (Shake & Vent) Solvent->Wash Separator Phase Separation Wash->Separator AqLayer Aqueous Layer (Sodium Phenoxide) Separator->AqLayer Phenol migrates here OrgLayer Organic Layer (2,4,6-TIP) Separator->OrgLayer TIP stays here Waste Waste Disposal (Neutralize before disposal) AqLayer->Waste Finish Dry & Evaporate -> Pure TIP OrgLayer->Finish

Caption: Selective extraction workflow utilizing the insolubility of hindered phenols in aqueous alkali.

Module B: Vacuum Distillation

Best For: Bulk crude mixtures with high phenol content (>15%) or solvent-free purification.[1][2] Mechanism: Exploiting the


 boiling point differential.[2]
Parameters
  • Pressure: High Vacuum (< 5 mmHg recommended).[1][2]

  • Apparatus: Short-path distillation head or Vigreux column.

Protocol
  • Setup: Equip the flask with a magnetic stir bar and a high-vacuum line. Ensure all joints are greased to prevent leaks.[1]

  • Fore-run (Phenol Removal):

    • Heat the bath.[4][3] Phenol is much more volatile.[1]

    • At 10 mmHg, Phenol boils at approx

      
      .[1][2] Collect this fraction and discard.
      
  • Product Fraction (TIP):

    • Increase bath temperature.[1][2] 2,4,6-TIP will distill significantly later.

    • Note: Ensure the condenser water is warm enough to prevent the product from solidifying and clogging the path if your lab ambient temp is low (though TIP is often liquid, supercooling can occur).[1]

Troubleshooting & FAQ

Q1: I used NaOH, but my yield dropped significantly. Where is my product?

Diagnosis: You likely used Claisen’s Alkali (KOH in Methanol/Water) or a very high concentration of base with a co-solvent like ethanol.[1][2] The Science: While 2,4,6-TIP is insoluble in aqueous NaOH, it will dissolve in methanolic bases (Claisen's Alkali) because the organic solvent allows the hindered phenol to interact with the base.[1] Fix: Use strictly aqueous NaOH (10%) and a non-polar organic solvent (Hexane/Toluene).[1][2] Do not add alcohol to the extraction.

Q2: The organic layer turned pink/red during the wash. Is this normal?

Diagnosis: Oxidation of phenolate species.[1][5] The Science: Phenols and their salts are prone to oxidation, forming quinones which are highly colored (pink/red) even in trace amounts.[1] Fix: This is usually a visual impurity rather than a chemical one.[1] Proceed with the wash.[6][7][4][3][8] If the final product is colored, a quick filtration through a small pad of silica gel or activated charcoal treatment will remove the chromophores.[1]

Q3: I have an emulsion that won't separate.

Diagnosis: Density match or surfactant effect.[1][2] Fix:

  • Add solid NaCl (brine effect) to the aqueous layer to increase its density.

  • Add a small amount of Methanol (only if necessary) to break surface tension, but be cautious of solubilizing the TIP.[1]

  • Filter the mixture through a Celite pad if particulate matter is stabilizing the emulsion.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (See section on "Separation of Phenols" and "Cryptophenols").

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Wikipedia. this compound.[1] (Physical properties and synthesis context). [Link][1][2]

  • US Patent 5591311.Process for purification of 2,6-diisopropylphenol.

Sources

Optimizing reaction conditions for the alkylation of phenol to 2,4,6-Triisopropylphenol

[1]

Doc ID: TIP-SYN-004 | Version: 2.1 | Status: Active Department: Chemical Process Development & Support[1]

Executive Summary & Reaction Dynamics

Objective: Maximize the yield of 2,4,6-triisopropylphenol (TIP) via the Friedel-Crafts alkylation of phenol with propylene.[1]

Unlike the synthesis of Propofol (2,6-diisopropylphenol), which requires strict kinetic control to prevent para-substitution, the synthesis of TIP requires thermodynamic forcing . You must drive the reaction beyond the sterically hindered di-substituted stage to achieve tri-substitution.[1]

The Reaction Pathway

The alkylation proceeds stepwise. To obtain TIP, the reaction must overcome the steric barrier of the 2,6-diisopropylphenol intermediate to access the para-position (or rearrange 2,4-isomers).

ReactionPathwayPhenolPhenol(Starting Material)Mono2-Isopropylphenol(Mono)Phenol->Mono+ PropyleneFastDi_Ortho2,6-Diisopropylphenol(Propofol - Kinetic Trap)Mono->Di_Ortho+ PropyleneOrtho-selective Cat.Di_Para2,4-DiisopropylphenolMono->Di_Para+ PropyleneAcid Cat.TriThis compound(Target - Thermodynamic)Di_Ortho->Tri+ PropyleneHigh T, High P(Slow Step)Di_Para->Tri+ PropyleneFast

Figure 1: Stepwise alkylation pathway.[1] Note that converting 2,6-DIPP to TIP is the rate-limiting step due to steric hindrance.

Critical Reaction Parameters

To shift from "Propofol production" to "TIP production," you must invert standard kinetic controls.

ParameterStandard (Propofol)Optimized for TIP Technical Rationale
Temperature 160–180°C230–250°C High thermal energy is required to overcome the activation energy for the third alkylation at the crowded aromatic ring.[1]
Pressure 5–10 bar20–30 bar Higher propylene partial pressure increases the concentration of the alkylating agent in the liquid phase, driving the equilibrium toward poly-substitution.
Catalyst

-Alumina or Acidic Clay
Aluminum Phenoxide (in situ) Homogeneous Al-phenoxide (from Al metal) allows for higher activity at high temperatures compared to surface-limited solid acids.[1]
Stoichiometry 1:2.1 (Phenol:Propylene)1:3.5 (Excess Propylene) Le Chatelier's principle: excess propylene pushes the reaction to completion.[1]

Validated Experimental Protocol

Method: High-Pressure Aluminum-Catalyzed Alkylation.[1]

Reagents
  • Phenol (99%+, dry)[1]

  • Aluminum Metal (Turnings or Powder)[1]

  • Propylene Gas (Chemical Grade)[1]

Step-by-Step Workflow
  • Catalyst Formation:

    • Charge Phenol into a high-pressure autoclave (Hastelloy or Stainless Steel 316).[1]

    • Add 1.0–2.0 wt% Aluminum metal (relative to phenol).[1]

    • Critical: Purge with Nitrogen (

      
      ) to remove oxygen (prevents tar formation).[1]
      
    • Heat to 150°C. Stir until H2 evolution ceases (formation of Aluminum Phenoxide).

  • Alkylation Phase:

    • Increase temperature to 230°C .

    • Begin feeding Propylene.[1][2] Maintain reactor pressure at 25–28 bar (approx. 360–400 psig) .

    • Exotherm Warning: The reaction is exothermic. Control feed rate to maintain T < 260°C.

  • Digestion (The "Push"):

    • Once stoichiometric propylene is added, continue stirring at 230–240°C for 2–4 hours.

    • Maintain pressure; if pressure drops, repressurize with propylene.[1]

  • Quenching & Workup:

    • Cool to 100°C. Vent excess propylene.[1]

    • Hydrolyze catalyst with dilute sulfuric acid (

      
      , 10%).[1]
      
    • Separate organic layer.[1] Wash with water until neutral pH.[1]

  • Purification:

    • Perform fractional distillation under vacuum (10–20 mmHg).

    • Cut 1: 2-IPP and Phenol (Recycle).[1]

    • Cut 2: 2,6-DIPP (Boiling point ~135°C @ 20mmHg).[1]

    • Residue/Cut 3: 2,4,6-TIP (Boiling point ~155°C @ 20mmHg). Recrystallize from hexane if high purity (>99%) is required.[1]

Troubleshooting Center (FAQs)

Category: Conversion & Yield

Q: The reaction stalls at 2,6-diisopropylphenol.[1] I have <10% TIP. Why? A: This is a classic "Kinetic Trap."[1] The 2 and 6 positions are filled, creating a steric shield around the phenol.

  • Root Cause: Temperature too low or Pressure too low.[1]

  • Fix: You must exceed 200°C. At this temperature, the reaction becomes reversible (transalkylation), allowing the thermodynamically stable TIP to form. Increase pressure to >20 bar to force the third propylene molecule onto the ring.

Q: My product yield is high, but it's a black tarry mess. How do I prevent this? A: Dark color indicates oxidation or propylene polymerization.[1]

  • Fix 1 (Oxidation): Ensure the reactor is leak-tested and thoroughly purged with

    
     before heating. Phenols oxidize rapidly at 230°C.[1]
    
  • Fix 2 (Polymerization): If you are using a strong Lewis Acid (like

    
    ) instead of Al-phenoxide, propylene can polymerize into oligomers.[1] Switch to Aluminum Phenoxide or add the propylene more slowly to keep its liquid concentration lower than the phenol concentration.
    
Category: Selectivity[1][3][4][5]

Q: I am seeing significant amounts of isopropyl phenyl ether (O-alkylation). A: O-alkylation occurs at lower temperatures.[1]

  • The Mechanism: At high temperatures (>160°C), O-alkylated products undergo a Claisen Rearrangement to C-alkylated products.[1]

  • Fix: Do not stop the reaction early. Ensure you hold the "Digestion" phase at >200°C for at least 2 hours to rearrange any ethers back to phenols.

Category: Purification[1][6][7]

Q: How do I efficiently separate TIP from the di-substituted byproducts? A: Their boiling points are close but separable.

  • Strategy: Use a vacuum distillation column with at least 10 theoretical plates.

  • Troubleshooting Logic: If distillation is difficult, cool the mixture to 0°C. 2,4,6-TIP has a higher melting point than 2,6-DIPP (which is liquid at room temp).[1] You may be able to precipitate TIP from the mixture using cold hexane.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

TroubleshootingStartProblem DetectedIssueIdentify IssueStart->IssueLowYieldLow TIP Yield(High DIPP)Issue->LowYieldTarryDark/Tarry ProductIssue->TarryEtherHigh Ether ContentIssue->EtherTempCheckIs Temp > 220°C?LowYield->TempCheckO2CheckWas System Purged?Tarry->O2CheckTimeCheckDigestion Time < 2h?Ether->TimeCheckPressCheckIs Pressure > 20 bar?TempCheck->PressCheckYesActionTempIncrease Temp(Drive Thermodynamics)TempCheck->ActionTempNoActionPressIncrease Propylene PressurePressCheck->ActionPressNoActionPurgeStrict N2 PurgeCheck LeaksO2Check->ActionPurgeNo/UnsureActionTimeExtend Reaction Time(Force Rearrangement)TimeCheck->ActionTimeYes

Figure 2: Diagnostic workflow for common alkylation failures.

References

  • Fiege, H. (2000).[1] Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] [Link]

  • Goddard, L. E. (1973).[1][2] Phenol Alkylation Process. US Patent 3,766,276.[1]

    • Note: Describes the pressure/temperature relationship for high-conversion alkyl
  • Nandiwale, K. Y., & Bokade, V. V. (2014).[1] Selective synthesis of propofol (2,6-diisopropylphenol)... over H-beta and H-mordenite. RSC Advances, 4, 32467-32474.[1][4] [Link]

    • Note: Provides excellent mechanistic insight into the stepwise alkylation and kinetic vs. thermodynamic control.
  • Takeshita, K. (1982).[1] Preparation of this compound. US Patent 4,317,946.[1]

    • Note: Specific industrial protocol for the target molecule.

Common side products in 2,4,6-Triisopropylphenol synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists synthesizing 2,4,6-Triisopropylphenol (2,4,6-TIPP) .[1][2] It addresses the specific challenges of Friedel-Crafts alkylation, "cryptophenol" behavior, and purification logic.[1]

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Profiling & Removal[1][2]

Reaction Pathway & Impurity Landscape

Before troubleshooting, you must visualize the alkylation landscape.[1] The synthesis of 2,4,6-TIPP is a stepwise Friedel-Crafts alkylation.[1][2] The primary challenge is not just "making" the product, but stopping the reaction before isomerization occurs while driving it past the under-alkylated stages.[1]

Mechanism & Side Product Map (DOT Visualization)

TIPP_Synthesis Phenol Phenol (Starting Material) IPP Mono-Isopropylphenols (2-IPP, 4-IPP) Phenol->IPP + Propylene (Cat) Ether Isopropyl Phenyl Ether (Kinetic Side Product) Phenol->Ether Low Temp (O-Alkylation) Poly Propylene Oligomers (Sticky Residue) Phenol->Poly Propylene Polymerization DIPP Di-Isopropylphenols (2,4-DIPP, 2,6-DIPP) IPP->DIPP + Propylene TIPP This compound (Target) DIPP->TIPP + Propylene (Excess) Meta 3,5-Isomers (Thermodynamic Trap) TIPP->Meta Isomerization (Overheating/Strong Acid) Ether->IPP Rearrangement (High Temp)

Figure 1: Stepwise alkylation pathway showing kinetic traps (Ethers) and thermodynamic sinks (Meta-isomers).[1][2]

Troubleshooting Guide: Synthesis & Selectivity

Issue 1: "My GC shows a large peak for Isopropyl Phenyl Ether. How do I convert it?"

Diagnosis: Kinetic Control vs. Thermodynamic Control. In Friedel-Crafts alkylation, O-alkylation (ether formation) is kinetically favored at lower temperatures, while C-alkylation (ring substitution) is thermodynamically favored.[1][2]

Corrective Protocol:

  • Increase Reaction Temperature: If you are running below 100°C, raise the temperature to 140°C–160°C . This promotes the Claisen-type rearrangement of the ether back into the phenol (C-alkylated product).[1][2]

  • Check Catalyst Acidity: Weak Lewis acids may stall at the ether stage. Ensure your catalyst (e.g., Aluminum Phenoxide,

    
    , or Acidic Zeolite) is active.[1][2]
    
  • Reference: The rearrangement of isopropyl phenyl ether to isopropylphenol is a standard thermodynamic drive in alkylation chemistry [1].

Issue 2: "I cannot drive the reaction to completion; 2,6-DIPP (Propofol) remains as a major impurity."

Diagnosis: Steric Hindrance. The 2,6-diisopropylphenol (Propofol) intermediate is sterically crowded.[1][2] Adding the third isopropyl group to the para position (or ortho if starting from 4-IPP) requires overcoming significant steric barriers.[1][2]

Corrective Protocol:

  • Propylene Excess: Maintain a propylene pressure of 5–10 bar (if using gas) or a molar ratio of >3.5 equivalents relative to phenol.

  • Catalyst Choice: Switch to a catalyst with high pore accessibility if using heterogeneous catalysis (e.g., HY Zeolites or mesoporous aluminosilicates) to allow the bulky 2,6-DIPP to access active sites [2].[1][2]

  • Time Extension: This step is the rate-limiting step. Extend reaction time but monitor strictly for meta-isomerization (see Issue 3).

Issue 3: "Unknown impurities are appearing at retention times close to the product."

Diagnosis: Meta-Isomerization (Thermodynamic Sinks).[1][2] Prolonged exposure to strong acids at high temperatures causes the isopropyl groups to migrate to the thermodynamically more stable meta positions (3,5-substitution), forming 2,3,5-triisopropylphenol or 3,5-diisopropylphenol.[1][2]

Corrective Protocol:

  • Quench Immediately: Once 2,6-DIPP conversion plateaus, stop the reaction. Do not "cook" the mixture to chase the last 2% of yield.

  • Lower Temperature: If meta-isomers appear, reduce reaction temperature by 10–20°C.

Troubleshooting Guide: Purification & Isolation

Issue 4: "Standard caustic washing isn't removing the impurities."

Diagnosis: The "Cryptophenol" Effect. This is the most critical concept in purifying 2,4,6-TIPP. Because the hydroxyl group is flanked by two bulky isopropyl groups (ortho-positions), it is sterically shielded. 2,4,6-TIPP does not dissolve in aqueous Sodium Hydroxide (NaOH) of standard concentration (10-20%). It is a "cryptophenol" (hidden phenol).[1][2]

The Separation Hack: You can use this property to wash away less substituted impurities (Phenol, 2-IPP, 4-IPP) which are soluble in NaOH.[1][2]

CompoundSolubility in 10% NaOHFate during Wash
Phenol Soluble (Phenolate)Aqueous Phase (Removed)
2-IPP / 4-IPP SolubleAqueous Phase (Removed)
2,4-DIPP Soluble/Partially SolubleAqueous Phase (Mostly Removed)
2,6-DIPP Insoluble (Cryptophenol)Organic Phase (Remains)
2,4,6-TIPP Insoluble (Cryptophenol)Organic Phase (Remains)

Protocol:

  • Dilute reaction mixture with a non-polar solvent (Hexane or Toluene).[2]

  • Wash with 10% NaOH .[2]

  • Discard the aqueous layer (contains under-alkylated phenols).[2]

  • Keep the organic layer (contains 2,6-DIPP and 2,4,6-TIPP).[1][2]

Issue 5: "How do I separate 2,6-DIPP from 2,4,6-TIPP? Their boiling points are close."

Diagnosis: Physical State Differences.[2]

  • 2,6-DIPP: Liquid at room temperature (MP ~19°C, BP ~256°C).[1][2][3]

  • 2,4,6-TIPP: Low-melting solid/semi-solid (MP varies by purity, BP ~255-270°C).[1][2] Distillation is difficult due to the overlapping boiling points (azeotropes often form).

Corrective Protocol (Crystallization):

  • Distill: Perform a rough vacuum distillation to remove heavy residues (oligomers).[2]

  • Crystallize: Dissolve the distillate in a solvent like Methanol or Hexane at a 1:1 ratio.

  • Chill: Cool to -10°C to -20°C .

  • Filter: 2,4,6-TIPP should crystallize out (as it is more symmetrical and higher melting), while 2,6-DIPP remains in the mother liquor [3].[1][2]

Issue 6: "My product is pink/red. Is it ruined?"

Diagnosis: Oxidation (Diphenoquinones).[2] Sterically hindered phenols are easily oxidized to diphenoquinones (red/orange) or quinone methides (yellow).[2] This happens upon exposure to air, especially in the presence of base.

Corrective Protocol:

  • Nitrogen Blanket: Always distill and store under inert atmosphere.

  • Reduction Wash: Wash the organic phase with a solution of Sodium Dithionite (

    
    )  or Sodium Metabisulfite . This reduces the colored quinones back to colorless phenols.
    
  • Adsorption: Pass the liquid solution through a plug of activated carbon or neutral alumina before final crystallization.

Purification Logic Flowchart

Use this decision tree to determine your workup strategy.

Purification_Logic Start Crude Reaction Mixture Step1 1. Dilute with Hexane 2. Wash with 10% NaOH Start->Step1 Decision1 Where is the Product? Step1->Decision1 AqLayer Aqueous Layer (Contains Phenol, Mono-IPPs) Decision1->AqLayer Discard OrgLayer Organic Layer (Contains 2,6-DIPP, 2,4,6-TIPP, Ethers) Decision1->OrgLayer Keep Step2 Vacuum Distillation (Remove Lights/Heavies) OrgLayer->Step2 Step3 Crystallization (Methanol/Hexane @ -20°C) Step2->Step3 Solid Solid Precipitate: Pure 2,4,6-TIPP Step3->Solid Liquid Mother Liquor: 2,6-DIPP (Recycle) Step3->Liquid

Figure 2: Purification workflow leveraging the cryptophenol effect and solubility differences.

References

  • Fiege, H. (2000).[2] Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][2]

  • Wang, Q., et al. (2010).[2] Alkylation of Phenol with Propylene over Solid Acid Catalysts. Journal of Industrial and Engineering Chemistry. (Describes catalyst pore effects on selectivity).

  • Methods for Purification of 2,6-Diisopropylphenol. (Contextual reference: The separation of 2,6-DIPP from 2,4,6-TIPP via crystallization is a standard industrial practice, often described in patent literature for Propofol purification where TIPP is the impurity to be removed).[1][2]

Disclaimer: This guide is for research purposes only. This compound and its intermediates can be irritants or toxic.[1][2] Always consult the Safety Data Sheet (SDS) and perform experiments in a fume hood.

Sources

Technical Support Center: Optimization of 2,4,6-Triisopropylphenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Friedel-Crafts Alkylation of Phenol Target Molecule: 2,4,6-Triisopropylphenol (2,4,6-TIPP) Primary Methodology: Aluminum Phenoxide/Lewis Acid Catalyzed Alkylation

Diagnostic Triage: Why is your yield low?

Before altering your chemistry, identify the specific point of failure. Low yield is rarely a single issue; it is usually a combination of incomplete conversion (kinetics), poor selectivity (thermodynamics), or isolation losses (workup).

Use the following decision matrix to diagnose your specific failure mode.

Figure 1: Troubleshooting Decision Matrix

Troubleshooting_TIPP Start START: Low Yield Observed Check_TLC Analyze Crude Reaction Mix (GC/TLC prior to workup) Start->Check_TLC Result_SM High Unreacted Phenol or Mono-alkylated species Check_TLC->Result_SM Incomplete Rxn Result_Ether High Isopropyl Phenyl Ether (O-Alkylation) Check_TLC->Result_Ether Wrong Isomer Result_Clean Good Conversion to 2,4,6-TIPP in Crude Check_TLC->Result_Clean Rxn Worked Issue_Kinetics KINETIC FAILURE - Catalyst Deactivation (Water) - Low Propylene Pressure - Temp too low Result_SM->Issue_Kinetics Issue_Thermo THERMODYNAMIC FAILURE - Temp too low for rearrangement - Short reaction time Result_Ether->Issue_Thermo Issue_Workup ISOLATION FAILURE - Product lost in NaOH wash - Inefficient fractionation - Polymerization during distillation Result_Clean->Issue_Workup

Caption: Diagnostic flow to isolate the root cause of yield loss: Reaction Kinetics, Selectivity, or Purification.

Critical Failure Points & Solutions

Issue A: The "O-Alkylation" Trap (Thermodynamic Control)

Symptom: GC/NMR shows significant Isopropyl Phenyl Ether (approx.


 4.5 ppm in 

H NMR) rather than C-alkylated phenol. Root Cause: Phenol is a bidentate nucleophile.[1] Under mild conditions (low temp, weak catalyst), the oxygen attacks the isopropyl cation (Kinetic Control). The desired C-alkylation (2,4,6-TIPP) is the Thermodynamic product. The Fix:
  • Increase Temperature: You must exceed the activation energy for the Fries Rearrangement . Ensure reaction temperature is

    
    C (ideally 200-220^\circ$C for Aluminum Phenoxide catalysis).
    
  • Extend Reaction Time: Allow the ether to rearrange to the ring.

  • Catalyst Choice: Ensure sufficient Lewis acidity.[1][2] If using Al metal, ensure it is fully dissolved/converted to phenoxide before adding propylene.

Issue B: Catalyst Deactivation (Moisture Sensitivity)

Symptom: Reaction stalls at mono- or di-isopropyl stages (2-IPP or 2,4-DIPP). Adding more propylene has no effect. Root Cause: Aluminum phenoxide and


 are instantly hydrolyzed by trace water. 

is catalytically dead for this reaction. The Fix:
  • Drying Protocol: Phenol is hygroscopic. Azeotropically dry the phenol with toluene or benzene before catalyst addition.

  • In-Situ Generation: Generate the catalyst in situ by heating phenol with aluminum metal (foil/turnings) at 150°C until hydrogen evolution ceases. This ensures an anhydrous active species.

Issue C: The "Cryptophenol" Purification Loss

Symptom: Crude looks good, but product vanishes after base extraction. Root Cause: 2,4,6-TIPP is a "Cryptophenol" (sterically hindered phenol). Unlike simple phenols, it does not dissolve in aqueous NaOH due to the bulky isopropyl groups shielding the hydroxyl. However, if you use very strong, hot alkali or alcohols, you might force it into the aqueous layer or form emulsions. Conversely, if you don't wash, you retain 2,4-DIPP. The Fix:

  • Selective Extraction: Wash the organic layer with 10% NaOH .

    • Soluble (Aqueous): Phenol, 2-Isopropylphenol, 2,4-Diisopropylphenol (less hindered).

    • Insoluble (Organic): 2,4,6-TIPP.[3][4]

  • Note: This is the most efficient way to purify the product without difficult fractional distillation.

Optimized Experimental Protocol

Method: Aluminum Phenoxide Catalyzed High-Pressure Alkylation Scale: 1.0 Molar (Phenol basis)

This protocol prioritizes selectivity and purification efficiency .

Reagents & Stoichiometry
ComponentRoleEq.Notes
Phenol Substrate1.0Must be dry (<0.1%

).
Aluminum Turnings Catalyst Precursor0.03 (3 mol%)Forms

in situ.
Propylene (Gas) Alkylating Agent3.5 - 4.0Excess required to drive to tri-substitution.
Cyclohexane Solvent (Optional)-Can run neat (preferred for max rate).
Step-by-Step Workflow
Phase 1: Catalyst Generation (The "Drying" Step)
  • Charge phenol (94.1 g, 1.0 mol) and Aluminum turnings (0.81 g, 0.03 mol) into a high-pressure autoclave (Parr/Büchi).

  • Do not seal yet. Heat to 150°C with gentle stirring under a nitrogen sweep.

  • Observation: Hydrogen gas (

    
    ) will evolve. Wait until Al metal is completely dissolved (approx. 1-2 hours). The solution will turn dark/grey.
    
    • Why? This forms the active Aluminum Phenoxide catalyst and scavenges any residual water.

Phase 2: Alkylation (The "Forcing" Step)
  • Seal the reactor. Purge with

    
    .
    
  • Heat to 200-220°C .

  • Pressurize with Propylene gas to 20-40 bar (300-600 psi) .

  • Maintain constant pressure (feed on demand) for 4-8 hours.

    • Critical Check: Monitor pressure drop. Reaction is complete when propylene uptake ceases.

Phase 3: Workup (The "Cryptophenol" Separation)
  • Cool to 80°C and vent excess propylene carefully.

  • Quench the catalyst by adding dilute

    
     (100 mL, 2M). Stir for 30 mins to break the Al-complex.
    
  • Separate the organic layer.

  • The Purification Wash:

    • Wash organic layer 2x with 10% NaOH (aq) .

    • Action: Discard the Aqueous layer (contains 2,4-DIPP and unreacted phenol).

    • Keep the Organic layer (contains 2,4,6-TIPP).[5]

  • Wash organic layer with water, then brine. Dry over

    
    .[5]
    
  • Final Isolation: Distill under reduced pressure or recrystallize from cold petroleum ether/hexane if solid purity is required.

Reaction Mechanism & Pathway[1][6]

Understanding the pathway helps visualize where side products originate.

Figure 2: Alkylation Pathway of Phenol

Reaction_Mechanism Phenol Phenol Al_Complex Al-Phenoxide Complex Phenol->Al_Complex + Al / Heat Ether Isopropyl Phenyl Ether (Kinetic Trap) Al_Complex->Ether Low Temp (<150°C) Ortho_Mono 2-Isopropylphenol (2-IPP) Al_Complex->Ortho_Mono + Propylene Ortho-Selective Ether->Ortho_Mono Fries Rearrangement (>160°C) Di_Sub 2,6-DIPP & 2,4-DIPP (Intermediates) Ortho_Mono->Di_Sub + Propylene Target This compound (Target) Di_Sub->Target + Propylene (Requires Excess & Time)

Caption: Reaction pathway showing the kinetic trap (Ether) and the stepwise alkylation to the target.

Frequently Asked Questions (FAQ)

Q: My product is liquid, but literature says it should be a solid (MP ~18°C or higher). Why? A: 2,4,6-TIPP has a low melting point (approx 18-19°C) and tends to supercool. Impurities like 2,4-DIPP depress the melting point significantly. If it remains liquid at 4°C, your purity is likely <95%. Use the NaOH wash described above to remove the di-substituted impurities.

Q: Can I use


 instead of Aluminum metal? 
A:  Yes, but 

is much more aggressive and less selective. It promotes transalkylation (moving alkyl groups around) and polymerization of propylene. Aluminum phenoxide (generated from metal) is milder and favors the ortho-positions first, leading to a cleaner reaction profile.

Q: I see a peak at very high retention time. What is it? A: This is likely 2,4,6-Triisopropylphenyl isopropyl ether . If you run the reaction too long or with too much propylene pressure, the phenolic -OH group of the product will eventually alkylate. This is hard to reverse. Stop the reaction when propylene uptake plateaus.

References

  • Kolka, A. J., Napolitano, J. P., Filbey, A. H., & Ecke, G. G. (1957). The Alkylation of Phenols with Olefins at Elevated Temperatures. The Journal of Organic Chemistry. Link

  • Fiege, H., et al. (2000). Phenol Derivatives.[1][2][6][7][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. (Overview of industrial alkylation methods). Link

  • Coffield, T. H. (1957). Ortho-Alkylation of Phenols.[1] US Patent 2,831,898. (Foundational patent for Aluminum Phenoxide catalysis). Link

  • ChemicalBook. (2025).[11][12] this compound Properties and Safety.[13][14] (Verification of physical properties). Link

Sources

Technical Support Center: 2,4,6-Triisopropylphenol (TIPP) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and process chemists optimizing the production of 2,4,6-Triisopropylphenol (2,4,6-TIPP).

Topic: Optimization of Friedel-Crafts Alkylation & Prevention of Heavy Alkylate Formation ("Over-Alkylation") Ticket ID: TIPP-OPT-2024 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Framework

The Core Issue: In the production of 2,4,6-TIPP via the Friedel-Crafts alkylation of phenol with propylene, "over-alkylation" rarely refers to the addition of a fourth isopropyl group to the ring (steric hindrance at the meta positions makes 2,3,4,6-tetraisopropylphenol thermodynamically unfavorable).

Instead, "Over-Alkylation" in this context refers to two critical failure modes:

  • Propylene Oligomerization: The catalyst polymerizes propylene into dimers (hexenes) or trimers (nonenes), which then alkylate the phenol. This creates "heavy" alkylates (e.g., hexyl-phenols) that are difficult to separate from TIPP.

  • Transalkylation/Disproportionation: Excessive residence time or catalyst acidity causes TIPP to disproportionate into heavy tars or revert to di-isopropyl species.

Reaction Pathway & Failure Modes (Visualization)

TIPP_Reaction_Network Phenol Phenol IPP 2-IPP / 4-IPP (Mono-substituted) Phenol->IPP + C3= (k1) Heavy Hexyl-Phenols (Heavy Impurity) Phenol->Heavy + Dimer Ether Isopropyl Phenyl Ether (O-Alkylation) Phenol->Ether Kinetic Control (Low Temp) Propylene Propylene (C3=) Dimer Propylene Dimer (C6=) Propylene->Dimer Acid Cat. (Oligomerization) DIPP 2,4-DIPP / 2,6-DIPP (Di-substituted) IPP->DIPP + C3= (k2) TIPP 2,4,6-TIPP (Target) DIPP->TIPP + C3= (k3) TIPP->DIPP Transalkylation (Over-cooking)

Figure 1: Reaction network showing the desired pathway (green) versus the oligomerization "over-alkylation" pathway (red) and O-alkylation side reactions.

Troubleshooting Guide (FAQ Format)

Q1: I am detecting high-boiling impurities (RT > TIPP) in my GC trace. Is this tetra-isopropylphenol?

Diagnosis: Unlikely. The steric crowding of the 2,4,6-positions renders the meta (3,5) positions inaccessible for a fourth isopropyl group under standard conditions. Root Cause: You are likely seeing alkylated propylene oligomers . If your catalyst is too acidic (e.g., unmodified AlCl₃) or the local propylene concentration is too high, propylene reacts with itself to form hexene (C6) or nonene (C9). These heavier olefins then alkylate the phenol. Corrective Action:

  • Switch Catalyst: Move from strong Lewis acids (AlCl₃) to shape-selective zeolites (e.g., H-Beta or USY Zeolite ) which restrict the formation of bulky oligomers inside the pores [1].

  • Feed Control: Decrease the propylene feed rate. A "starved" feed ensures propylene reacts with the phenol ring immediately rather than encountering another propylene molecule.

Q2: My reaction stalls at the Di-isopropyl (DIPP) stage. How do I push to TIPP without causing tars?

Diagnosis: The activation energy to add the third isopropyl group (para-position if 2,6-DIPP is formed; ortho-position if 2,4-DIPP is formed) is higher due to deactivation or steric hindrance. Root Cause: Temperature is too low, or the catalyst lacks strong Brønsted acid sites required for the third addition. Corrective Action:

  • Temperature Step: Increase reaction temperature to 140–160°C . TIPP formation is thermodynamically favored at higher temperatures compared to O-alkylated species [2].

  • Pressure: Maintain a propylene pressure of 5–10 bar . This increases the solubility of propylene in the liquid phase, driving the kinetics toward the tri-substituted product.

Q3: I see a significant amount of Isopropyl Phenyl Ether. Is this "over-alkylation"?

Diagnosis: This is O-alkylation , a kinetic product favored at lower temperatures. Root Cause: Low reaction temperature (<100°C) or low catalyst acidity. Corrective Action:

  • Thermodynamic Rearrangement: Raise the temperature. O-alkylated ethers often undergo Claisen rearrangement or cleavage/re-alkylation to C-alkylated phenols at temperatures >140°C.

  • Catalyst Acidity: Ensure your catalyst has sufficient Brønsted acidity to protonate the ether oxygen, facilitating the rearrangement to the ring carbon.

Optimized Experimental Protocol

This protocol is designed to maximize 2,4,6-TIPP selectivity while suppressing propylene oligomerization ("over-alkylation").

Reagents:

  • Substrate: Phenol (99%+)

  • Alkylation Agent: Propylene gas (Chemical Grade)

  • Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25) or Aluminum Phenoxide (for ortho-selectivity, followed by acid finish).

Table 1: Process Parameters for High Selectivity

ParameterRecommended RangeMechanistic Rationale
Temperature 150°C – 170°CHigh temp favors C-alkylation over O-alkylation and prevents oligomerization (which has lower Ea but is reversible).
Pressure 5 – 10 barMaintains propylene concentration in liquid phase without inducing liquid propylene pooling (which causes oligomers).
Catalyst Load 2 – 5 wt%Sufficient active sites to prevent "propylene pooling" on the surface.
Agitation >800 RPMMass transfer limited. High shear prevents localized hot-spots of propylene.
Quench Immediate CoolingPrevents transalkylation (disproportionation) during cool-down.
Step-by-Step Workflow
  • Catalyst Activation: Calcined H-Beta Zeolite at 500°C for 4 hours to remove adsorbed water. Water poisons acid sites and alters selectivity.

  • Loading: Charge autoclave with Phenol and Catalyst (5 wt%). Seal and purge with N₂ (3x).

  • Heating: Heat reactor to 150°C under low stirring (200 RPM).

  • Reaction Phase:

    • Increase stirring to 1000 RPM (Critical for gas-liquid mass transfer).

    • Introduce Propylene to maintain constant pressure of 5 bar .

    • Note: Do not dump propylene in all at once. Use a pressure-demand feed.[1]

  • Monitoring: Monitor consumption. The reaction is complete when propylene uptake ceases.

  • Post-Reaction:

    • Vent excess propylene immediately at temperature (do not cool under pressure, as this encourages oligomer formation in the cooling liquid).

    • Cool to 60°C and filter catalyst.

Advanced Mechanism: Why Zeolites Prevent "Over-Alkylation"

The use of shape-selective zeolites (like H-Beta or MCM-22) is the industry standard for preventing the formation of heavy byproducts.

Zeolite_Selectivity cluster_pore Zeolite Pore Channel (Shape Selectivity) Reaction Phenol + Propylene -> TIPP Bulk Bulk Solution (Unrestricted) Reaction->Bulk Space Restricted Transition State Space->Reaction Bulk->Space Oligomer Propylene Oligomerization (Requires Large Volume) Oligomer->Space

Figure 2: Shape selectivity mechanism. The zeolite pore size accommodates the formation of TIPP but sterically hinders the formation of bulky propylene oligomers or heavy alkylates, effectively filtering out "over-alkylation" pathways.

References

  • Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: new catalysts and new processes. Catalysis Today, 73(1-2), 3-22.

  • Fiege, H., et al. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Ma, Y., et al. (2018). Alkylation of phenol with propylene catalyzed by H-Beta zeolite: Mechanism and selectivity. Reaction Chemistry & Engineering.

  • Search Result 1.7: Patent CN1197785A - Preparation of o-isopropyl phenol (Discusses alkylation mixtures and high boiling materials).

Sources

Technical Support Guide: Purification & Recrystallization of 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Reality Check

User Alert: Before proceeding, you must address the physical state of your analyte. 2,4,6-Triisopropylphenol (2,4,6-TIPP) is a liquid at standard ambient temperature (Melting Point approx. 18–20°C, though often supercools; Boiling Point ~249°C).[1][2]

If you are attempting standard "dissolve-and-cool" recrystallization at room temperature, it will fail .[1] You will obtain an oil, not crystals.[1]

This guide details the two specific methodologies required to purify this hindered phenol:

  • Low-Temperature Solvent Crystallization (The preferred method for high purity).[1]

  • Melt Crystallization (Best for solvent-free bulk purification).[1]

Thermodynamics & Solvent Selection[1]

The steric bulk of three isopropyl groups makes 2,4,6-TIPP highly lipophilic but prone to "oiling out" in aqueous mixtures.[1] Purity is dictated by the removal of the 2,4- and 2,6-diisopropylphenol isomers and oxidation byproducts (benzoquinones).[1]

Solvent Decision Matrix
Solvent SystemRoleThermodynamicsRecommended For
n-Hexane Primary CrystallizationHigh solubility at RT; sharp solubility drop at <-20°C.Highest Purity. Excellent for removing polar oxidation impurities (yellow/red color).[1]
Methanol (MeOH) PolishingHigh solubility. Requires extreme cold (<-40°C) or water anti-solvent.[1]Removing non-polar hydrocarbon impurities.[1]
Ethanol/Water Anti-solvent PrecipitationRisk of oiling out (liquid-liquid phase separation) before crystallization.[1]Not Recommended for 2,4,6-TIPP unless seeding is strictly controlled.[1]
Neat (No Solvent) Melt CrystallizationRelies on freezing point depression of impurities.Large scale (>100g) batches with purity >95%.
Workflow Logic (Graphviz)[1]

RecrystallizationLogic Start Start: Crude 2,4,6-TIPP CheckState Current State @ 25°C? (Likely Liquid/Oil) Start->CheckState PurityCheck Initial Purity (GC/HPLC) CheckState->PurityCheck Decision Purity > 95%? PurityCheck->Decision MethodA Method A: Low-Temp Solvent Crystallization (Target: >99.5%) Decision->MethodA Yes MethodB Method B: Fractional Distillation (Target: 95-98%) Decision->MethodB No (Pre-purify first) StepA1 Dissolve in n-Hexane (1:1 v/v) MethodA->StepA1 MethodB->MethodA Distillate StepA2 Cool to -20°C to -40°C StepA1->StepA2 StepA3 Cold Filtration (Inert Gas) StepA2->StepA3

Figure 1: Decision tree for selecting the appropriate purification vector based on initial purity.

Detailed Protocols

Protocol A: Low-Temperature Solvent Crystallization (Recommended)

Objective: Isolation of >99.8% purity white crystalline solid.[1]

Reagents:

  • Crude 2,4,6-TIPP.[1][2][3][4]

  • HPLC Grade n-Hexane (anhydrous preferred).[1]

  • Dry Ice / Acetone bath or Cryostat.[1]

Procedure:

  • Dissolution: In a round-bottom flask, mix Crude 2,4,6-TIPP with n-Hexane in a 1:0.8 to 1:1 ratio (mass/volume) .

    • Why? Too much solvent prevents saturation at low temps.[1] Too little causes the entire mass to freeze into a solid block (occlusion).[1]

  • Clarification: If the solution is cloudy at room temperature, filter through a 0.45µm PTFE membrane to remove salts or catalyst residues.

  • Cooling (Nucleation):

    • Place the flask under a nitrogen atmosphere (phenols oxidize to colored quinones in air).

    • Slowly lower the temperature to 0°C . Stir gently.

    • Continue cooling to -20°C (freezer or bath).

    • Critical Step: If no crystals form, scratch the glass or add a seed crystal of pure 2,4,6-TIPP.[1]

  • Deep Cooling (Growth): Once nucleation begins, cool further to -40°C and hold for 2 hours.

  • Filtration:

    • Must be done cold. Use a jacketed fritted funnel cooled with dry ice, or work very quickly in a cold room.

    • If the funnel is warm, the crystals will melt immediately back into the mother liquor.[1]

  • Washing: Wash the filter cake with extremely cold (-78°C) n-Hexane (minimal volume).

Protocol B: Static Melt Crystallization (Solvent-Free)

Objective: Bulk removal of isomers without solvent waste.[1]

  • Freezing: Place the crude liquid in a vertical tube vessel. Cool the jacket to -10°C until the entire mass solidifies.[1]

  • Sweating: Slowly raise the temperature to 10°C (just below the melting point of pure TIPP).

  • Draining: The impurities (which lower the melting point) will melt first.[1] Open the bottom valve and drain the "sweat" liquid.[1]

  • Harvest: Melt the remaining solid (now higher purity) and collect.

Troubleshooting & FAQs

Q1: I cooled the solution to -20°C, but it separated into two liquid layers (Oiling Out) instead of crystallizing.

Cause: This occurs when the "metastable zone" is traversed too quickly, or the solvent is too polar (e.g., aqueous methanol).[1] Solution:

  • Switch Solvent: Use pure n-Hexane or n-Heptane.[1] Avoid water.

  • Seed It: You must introduce a seed crystal at the cloud point.[1]

  • Slow Down: Cool at a rate of 0.5°C/min. Rapid cooling forces phase separation before crystal lattice formation.

Q2: My product is technically pure (GC >99%) but has a persistent yellow/orange tint.

Cause: Trace oxidation products (quinones) or catalyst residues (Aluminum phenoxides).[1] Solution:

  • Adsorbent Treatment: Before crystallization, dissolve in hexane and stir with 5% w/w Activated Carbon or Silica Gel for 30 mins.[1] Filter.

  • Degassing: Perform all crystallization steps under Nitrogen or Argon.

  • Acid Wash: If catalyst residue is suspected, wash the hexane solution with dilute HCl, then water, then brine, before drying and crystallizing.[1]

Q3: The crystals melt immediately upon filtration.

Cause: 2,4,6-TIPP has a low melting point and high heat of fusion.[1] Ambient air heat transfer is sufficient to melt it.[1] Solution:

  • Use a Schlenk frit (closed system) immersed in the cold bath.[1]

  • Alternatively, use a centrifuge with temperature control set to -10°C.[1]

Q4: Can I use Ethanol/Water?

Analysis: While common for other phenols, 2,4,6-TIPP is so hydrophobic that adding water to an ethanolic solution usually causes immediate oiling out rather than crystallization.[1] n-Hexane is thermodynamically superior for this specific hindered phenol.[1]

Validation (Quality Control)

After isolation, validate the crystal form and purity:

ParameterAcceptance CriteriaMethod
Appearance White to colorless crystalline solid (below 15°C)Visual
Purity > 99.5% AreaGC-FID or HPLC-UV (270 nm)
Color (APHA) < 20 (in 10% solution)Colorimetry
Melting Point Sharp endotherm (onset depends on polymorph, typically ~18-22°C for pure form)DSC (Differential Scanning Calorimetry)

References

  • Synthesis & Properties: Firth, B. E. (1981).[1][2][3] Preparation of this compound. US Patent 4,275,248.[1][2][3] UOP Inc.[1][2]

  • Purification Methodology: Knuuttila, P., et al. (1992).[1] Process for the purification of 2,6-diisopropyl phenol. European Patent EP0511947A1.[1] (Describes low-temperature crystallization logic for isopropyl-phenols).

  • Physical Data: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 82158, this compound. Retrieved from [1]

  • General Technique: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for phenol purification via conversion to salts or low-temp crystallization).[1]

Sources

Technical Support Center: 2,4,6-Triisopropylphenol (2,4,6-TiPP) Stability & Degradation

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Analytical Protocols for 2,4,6-TiPP under Oxidative Stress.[1]

Introduction

Welcome to the technical support hub for 2,4,6-Triisopropylphenol (2,4,6-TiPP) . If you are analyzing Propofol impurities, stabilizing fuel additives, or studying hindered phenol antioxidants, you are likely encountering complex degradation profiles.

2,4,6-TiPP is a sterically hindered phenol.[1] Unlike simple phenols, its degradation is governed by the stability of the phenoxyl radical and the steric bulk of the isopropyl groups. Under oxidative stress (UV, Fenton chemistry, or metabolic simulation), it does not merely "break down"; it transforms into specific, bioactive quinone species.

This guide moves beyond basic observation to mechanistic root-cause analysis.[1][2][3]

Module 1: The Degradation Landscape

The Core Mechanism: Oxidative Dealkylation The most critical failure mode for 2,4,6-TiPP is oxidative dealkylation at the para-position.[1]

  • Initiation: Hydrogen Atom Transfer (HAT) removes the phenolic proton, creating a stable phenoxyl radical.

  • Transformation: The radical is attacked by oxygen or hydroxyl radicals.[1] Because the ortho positions are blocked, attack favors the para position.

  • Ejection: The para-isopropyl group is ejected (often as acetone or isopropanol derivatives), leading to the formation of 2,6-Diisopropyl-1,4-benzoquinone (DIPBQ) .[1]

Pathway Visualization

The following diagram maps the transformation from the parent molecule to its primary oxidative metabolites.[4]

TiPP_DegradationParent2,4,6-TiPP(Parent)MW: 220.35RadicalPhenoxyl Radical(Transient)Parent->Radical-H (HAT)Quinolp-Quinol Intermediate(Unstable)Radical->Quinol+OH / +O2Quinone2,6-Diisopropyl-1,4-benzoquinone(DIPBQ)MW: 192.25Quinol->QuinoneOxidative Dealkylation(-C3H7)SideProductAcetone/Isopropanol(Ejected Fragment)Quinol->SideProduct

Caption: Mechanistic pathway of 2,4,6-TiPP degradation via oxidative dealkylation to form the quinone species.

Module 2: Diagnostic Troubleshooting (FAQs)

Q1: I see a new peak at RRT 0.85 appearing in my HPLC chromatogram, and my solution is turning yellow. What is happening? Diagnosis: You are observing the formation of 2,6-Diisopropyl-1,4-benzoquinone (DIPBQ) .[1]

  • The Yellow Color: Quinones have a conjugated

    
    -system that absorbs in the visible region (typically 400–450 nm), causing a yellow/orange shift.
    
  • The Peak: DIPBQ is more polar than the parent 2,4,6-TiPP due to the two carbonyl groups, resulting in a shorter retention time (Reverse Phase LC).

Q2: My Mass Balance is low (<90%). Where is the rest of the compound? Diagnosis: Volatility and Polymerization.

  • Volatility: The ejected isopropyl fragment often forms acetone or volatile alcohols, which are lost during sample concentration or are not detected by UV.[1]

  • Dimerization: While rare due to steric hindrance, radical-radical coupling can form diphenoquinones (dimers).[1] These are highly lipophilic and may elute very late (in the wash step) or precipitate out of solution.

Q3: Why does the degradation rate change with pH? Diagnosis: Phenolate ion susceptibility.

  • High pH (>10): The phenol deprotonates to the phenolate anion, which is significantly more electron-rich and easier to oxidize. Degradation accelerates.[1][5]

  • Low pH (<4): The reaction is driven by proton-coupled electron transfer (PCET).[1] If using Fenton's reagent, pH 3.0 is optimal for the hydroxyl radical generation, not the phenol stability itself.

Module 3: Analytical Data & Protocols
Table 1: Key Analytes for Mass Spectrometry (LC-MS)

Use these values to program your Selected Ion Monitoring (SIM) or MRM transitions.

AnalyteFormulaMW (Da)ESI ModeKey m/z (Observed)Notes
2,4,6-TiPP C15H24O220.35Negative219.3 [M-H]⁻Parent molecule.[1]
DIPBQ C12H16O2192.25Positive193.2 [M+H]⁺Major oxidative product.[1] Note the polarity switch (better in Pos mode).[1]
p-Quinol C15H24O2236.35Positive237.3 [M+H]⁺Intermediate.[1] Often transient.[1]
Protocol A: Forced Degradation (Fenton's Reagent)

Use this protocol to generate the degradation products for reference standard identification.

Reagents:

  • 2,4,6-TiPP (1 mg/mL in Acetonitrile)

  • FeSO₄ · 7H₂O (10 mM in water)

  • H₂O₂ (30% w/w)[1]

  • Acidifier: 0.1 M H₂SO₄[1]

Workflow:

  • Preparation: Mix 1 mL of TiPP stock with 1 mL of FeSO₄ solution.

  • Acidification: Adjust pH to ~3.0 using H₂SO₄ (Critical for Fenton efficiency).

  • Initiation: Add 100 µL of H₂O₂ dropwise. Vortex immediately.

  • Incubation: Heat at 40°C for 30 minutes. Solution should darken (yellow/brown).[1]

  • Quenching: Add 200 µL of Methanol to scavenge radicals.

  • Analysis: Inject immediately into HPLC-UV/MS.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve inconsistent experimental results.

TroubleshootingStartIssue DetectedGhostPeakUnknown Peak(Low RT)Start->GhostPeakNoDegradationNo DegradationObservedStart->NoDegradationMassImbalanceLow MassBalanceStart->MassImbalanceCheckUVCheck UV SpectrumIs it Yellow/Orange?GhostPeak->CheckUVCheckPHCheck pHIs pH < 3.0?NoDegradation->CheckPHCheckWashCheck Column WashLate Eluters?MassImbalance->CheckWashQuinoneConfirmConfirmed: DIPBQ(Quinone)CheckUV->QuinoneConfirmYes (Max ~400nm)AdjustFentonAction: Adjust pHRe-optimize Fe:H2O2 ratioCheckPH->AdjustFentonNoDimerConfirmConfirmed: Dimer/Polymer(Check Solubility)CheckWash->DimerConfirmFound in Wash

Caption: Decision tree for troubleshooting 2,4,6-TiPP degradation anomalies.

References
  • PubChem. (2025).[1][6] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2014).[1] Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction. Journal of the American Chemical Society.[1] [Link]

  • MDPI. (2019).[1] Photocatalytic Degradation of Chlorophenols and Hindered Phenols. Catalysts Journal. [Link][1]

  • Google Patents. (2011).[1] Process for preparing extra pure 2,6-diisopropyl phenol (Propofol) and removal of 2,4,6-triisopropyl impurities. WO2011161687A1.[1]

Technical Support Center: Maximizing Selectivity for 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the selective synthesis of 2,4,6-Triisopropylphenol (2,4,6-TIPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of phenol isopropylation and overcome common challenges in achieving high selectivity for the desired 2,4,6-isomer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and field-proven expertise.

Understanding the Challenge: The Intricacies of Phenol Isopropylation

The synthesis of 2,4,6-TIPP via Friedel-Crafts alkylation of phenol with propylene or isopropanol is a nuanced process. The reaction can yield a complex mixture of mono-, di-, and tri-substituted isomers, including 2-isopropylphenol, 4-isopropylphenol, 2,4-diisopropylphenol, 2,6-diisopropylphenol, and the desired this compound. Achieving high selectivity for 2,4,6-TIPP is paramount to streamline downstream purification and improve overall process efficiency. The formation of these various isomers is governed by a delicate interplay of electronic and steric effects, which are heavily influenced by the choice of catalyst and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the selectivity of this compound synthesis?

A1: The selectivity towards 2,4,6-TIPP is primarily dictated by three key factors: the catalyst, the reaction temperature, and the molar ratio of reactants.[1][2] The catalyst's properties, such as its acidity and pore structure, play a crucial role in directing the alkylation to the ortho and para positions. Temperature affects the reaction kinetics and can influence the product distribution, with higher temperatures sometimes leading to isomerization or dealkylation. The phenol-to-propylene molar ratio is also critical; a higher ratio of the alkylating agent is generally required to achieve trisubstitution.

Q2: Which catalysts are most effective for maximizing 2,4,6-TIPP selectivity?

A2: Research and patent literature highlight the effectiveness of specific solid acid catalysts. Notably, fluorided alumina has been demonstrated to exhibit high selectivity for the exhaustive ortho-alkylation of phenol, leading to a higher yield of 2,4,6-TIPP.[3] Molybdenum-based catalysts have also been reported to offer high selectivity in the alkylation of phenolic compounds.[4] The choice of catalyst should be guided by the desired selectivity, reaction conditions, and considerations for catalyst handling and cost.

Q3: What are the common byproducts in 2,4,6-TIPP synthesis, and how can their formation be minimized?

A3: The primary byproducts are other isopropylphenol isomers, such as 2,4-diisopropylphenol, 2,6-diisopropylphenol, and other tri-substituted isomers. Over-alkylation can also lead to the formation of tetraisopropylphenols. Additionally, O-alkylation can occur, forming isopropyl phenyl ether, especially under certain conditions.[5] Minimizing these byproducts involves careful optimization of reaction conditions. Using a shape-selective catalyst can restrict the formation of bulkier isomers. Controlling the reaction time and temperature can prevent over-alkylation and side reactions.

Q4: How does steric hindrance influence the product distribution in phenol isopropylation?

A4: Steric hindrance plays a significant role in directing the incoming isopropyl groups. The hydroxyl group of phenol is an ortho-, para-directing activator.[6] The first isopropyl group can add at either the ortho or para position. Subsequent additions are influenced by the steric bulk of the already present isopropyl groups. To achieve the 2,4,6-trisubstituted product, the catalyst and conditions must be able to overcome the steric hindrance at the ortho positions. Catalysts with appropriate pore sizes and active site geometries can facilitate this.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Solutions
Low conversion of phenol 1. Catalyst deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or coking may have occurred at high temperatures.[4] 2. Insufficient catalyst activity: The chosen catalyst may not be active enough under the selected reaction conditions. 3. Inadequate reaction temperature or pressure: The conditions may not be optimal for the reaction to proceed efficiently.1. Catalyst regeneration/replacement: For fluorided alumina, drying at high temperatures in an inert gas stream can restore activity.[1] If severely deactivated, replacement is necessary. Ensure reactants are pure and dry. 2. Catalyst screening: Test alternative catalysts known for high activity in phenol alkylation, such as different types of zeolites or supported metal oxides. 3. Optimize conditions: Systematically increase the reaction temperature and pressure within safe operating limits and monitor the conversion.
Poor selectivity for 2,4,6-TIPP (high formation of di-substituted isomers) 1. Insufficient alkylating agent: The molar ratio of propylene/isopropanol to phenol may be too low to drive the reaction to trisubstitution. 2. Suboptimal catalyst: The catalyst may favor the formation of di-substituted products or lack the shape selectivity to promote 2,4,6-TIPP formation. 3. Short reaction time: The reaction may not have proceeded long enough for the third alkylation step to occur significantly.1. Adjust molar ratio: Increase the molar ratio of the alkylating agent to phenol. 2. Catalyst selection: Employ a catalyst known for high 2,4,6-TIPP selectivity, such as fluorided alumina.[3] 3. Increase reaction time: Extend the reaction duration and monitor the product distribution over time using GC-MS or HPLC.
Formation of undesired isomers (e.g., 2,4,5-triisopropylphenol) 1. Isomerization reactions: Under certain acidic conditions and temperatures, isopropyl groups can migrate around the aromatic ring. 2. Non-selective catalyst: The catalyst may not have the required regioselectivity.1. Optimize reaction conditions: Lowering the reaction temperature can sometimes reduce isomerization. 2. Use a shape-selective catalyst: Zeolites or other microporous catalysts can sterically hinder the formation of certain isomers.
Significant O-alkylation (formation of isopropyl phenyl ether) 1. Reaction mechanism favoring O-alkylation: Some catalysts and conditions can promote the formation of the ether byproduct.[5] 2. High reaction temperature: Higher temperatures can sometimes favor O-alkylation.1. Catalyst choice: Select a catalyst that favors C-alkylation. Lewis acids are generally preferred for Friedel-Crafts C-alkylation. 2. Temperature optimization: Investigate the effect of temperature on the O- to C-alkylation ratio and choose a temperature that minimizes ether formation.
Difficulty in purifying 2,4,6-TIPP from its isomers 1. Similar physical properties: The boiling points and polarities of the various isopropylphenol isomers can be very close, making separation by distillation or chromatography challenging.1. Fractional distillation under reduced pressure: This can be effective if there is a sufficient difference in boiling points. 2. Melt crystallization: This technique can be used to purify 2,4,6-TIPP from its isomers based on differences in their melting points and crystal structures. 3. Preparative chromatography: While potentially costly for large scales, preparative HPLC or column chromatography can provide high purity product.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound using Fluorided Alumina Catalyst

This protocol is based on the principles outlined in U.S. Patent 4,275,248 A.[3]

Materials:

  • Phenol

  • Propylene

  • Fluorided alumina catalyst (0.3 to 5.0 wt% fluoride)

  • High-pressure autoclave reactor equipped with a stirrer, temperature controller, and gas inlet.

  • Solvent (e.g., hexane for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Activation: Dry the fluorided alumina catalyst in an oven at 110-150°C for at least 4 hours before use to remove any adsorbed water.

  • Reactor Setup: Charge the autoclave with phenol and the activated fluorided alumina catalyst. The catalyst loading can be in the range of 5-20 wt% relative to phenol.

  • Reaction: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the mixture to the desired reaction temperature (e.g., 150-250°C).

  • Propylene Addition: Introduce propylene into the reactor to the desired pressure (e.g., 1 to 250 atmospheres). Maintain the temperature and pressure with vigorous stirring for the desired reaction time (e.g., 1 to 20 hours).

  • Reaction Quenching and Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.

  • Extraction: Dilute the reaction mixture with a suitable solvent like hexane and filter to remove the catalyst.

  • Workup: Wash the filtrate with water to remove any unreacted phenol. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Analysis: Analyze the crude product using GC-MS to determine the conversion of phenol and the selectivity for this compound and its isomers.

Protocol 2: Purification of this compound by Crystallization

Materials:

  • Crude this compound mixture

  • Suitable solvent (e.g., hexane or petroleum ether)

  • Crystallization vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution while stirring gently. The desired 2,4,6-TIPP, often having a higher melting point and different crystal structure than its isomers, should crystallize out. The cooling rate should be controlled to obtain well-formed crystals.

  • Isolation: Once crystallization is complete, filter the crystals using a Büchner funnel and wash them with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of 2,4,6-TIPP.

  • Purity Analysis: Analyze the purity of the crystallized product using GC-MS or HPLC. If necessary, a second recrystallization can be performed to achieve higher purity.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in Phenol Isopropylation

CatalystPhenol Conversion (%)2,4-DIPP Selectivity (%)2,6-DIPP Selectivity (%)2,4,6-TIPP Selectivity (%)Reference
Fluorided Alumina HighModerateLowHigh [3]
Molybdenum-based HighVariableVariableHigh [4]
Zeolite H-Beta ~94-~56 (as DIPP)Low[7]
Aluminum Phenolate HighHighModerateLow[8]

Note: Selectivity values are indicative and can vary significantly with reaction conditions.

Visualizations

Reaction Pathway for Phenol Isopropylation

G Phenol Phenol IPP Isopropylphenol (2-IPP & 4-IPP) Phenol->IPP Propylene Propylene Propylene->IPP DIPP Diisopropylphenol (2,4-DIPP & 2,6-DIPP) Propylene->DIPP TIPP This compound (Desired Product) Propylene->TIPP Byproducts Other Isomers & Byproducts Propylene->Byproducts Catalyst Acid Catalyst Catalyst->IPP Catalyst->DIPP Catalyst->TIPP Catalyst->Byproducts IPP->DIPP DIPP->TIPP DIPP->Byproducts

Caption: Sequential isopropylation of phenol leading to the desired 2,4,6-TIPP and other isomers.

Troubleshooting Workflow for Low Selectivity

G start Low Selectivity for 2,4,6-TIPP q1 Is the molar ratio of propylene to phenol high enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst known for high 2,4,6-TIPP selectivity? a1_yes->q2 s1 Increase molar ratio of propylene to phenol. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction time sufficient? a2_yes->q3 s2 Switch to a shape-selective catalyst (e.g., fluorided alumina). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate reaction conditions (temperature, pressure). a3_yes->end s3 Increase reaction time and monitor product distribution. a3_no->s3 s3->end

Caption: A step-by-step guide to troubleshooting poor selectivity in 2,4,6-TIPP synthesis.

References

  • 2,4,6-triisopropyl phenol - Chemical Details. Pesticide Info. Available at: [Link]

  • This compound | C15H24O | CID 82158. PubChem. Available at: [Link]

  • GC–MS chromatogram and mass spectroscopic fragmentation of major peak of 2,6-diisopropylphenol-coconut mixed fatty acid conjugate (2,6P-CCFA). ResearchGate. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH. Available at: [Link]

  • US Patent for Preparation of this compound. Google Patents.
  • Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay. ResearchGate. Available at: [Link]

  • Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing. Available at: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Optimization. Hampton Research. Available at: [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. Available at: [Link]

  • wilkie_1639acc.docx. e-Publications@Marquette. Available at: [Link]

  • Preparation of o-isopropyl phenol. Google Patents.
  • DFT study of phenol alkylation with propylene on H-BEA in the absence and presence of water. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. Available at: [Link]

  • Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol. PubMed. Available at: [Link]

  • Intramolecular alkylation of phenols. Part II. ortho-versus para. RSC Publishing. Available at: [Link]

  • Study on the alkylation of aromatic hydrocarbons and propylene. PMC - NIH. Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the CBS-domain pair from the Methanococcus jannaschii protein MJ0100. SciSpace. Available at: [Link]

  • Cas 2934-07-8,this compound. LookChem. Available at: [Link]

  • Unlocking the Friedel-Crafts arylation of primary aliphatic alcohols and epoxides driven by hexafluoroisopropanol. ResearchGate. Available at: [Link]

  • Enhanced Catalytic Ozonation of Phenol Degradation by Mn-Loaded γ-Al2O3 Catalyst: A Facile Strategy for Treating Organic Wastewater. MDPI. Available at: [Link]

  • Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results. MDPI. Available at: [Link]

  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. NIH. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Preparation of o-isopropyl phenol. Google Patents.
  • Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]

  • Optimization of crystallization conditions for biological macromolecules. Semantic Scholar. Available at: [Link]

  • Study on the Alkylation of Aromatic Hydrocarbons and Propylene. ResearchGate. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH. Available at: [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. NIH. Available at: [Link]

  • Ortho-meta and para-meta isomerisation of phenols. ChemRxiv. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Phenol, 2,4,6-tris(1-methylethyl)-. NIST WebBook. Available at: [Link]

  • Comparison of the catalytic activity of various catalysts reported in literature for the reduction of 4-NP to 4-AP by NaBH 4. ResearchGate. Available at: [Link]

Sources

Catalyst deactivation issues in the synthesis of 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of 2,4,6-Triisopropylphenol (2,4,6-TIPP)

Case ID: TIPP-SYN-004 Topic: Catalyst Deactivation & Selectivity Drift in Friedel-Crafts Alkylation Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Over-Alkylation" Challenge

Welcome to the technical support hub. You are likely here because your synthesis of this compound (2,4,6-TIPP)—a critical antioxidant precursor and anesthetic intermediate—is failing.

Unlike the synthesis of Propofol (2,6-diisopropylphenol), where the goal is to stop at the di-substituted stage, 2,4,6-TIPP requires driving the reaction to thermodynamic completion. This demands "over-alkylation," forcing a third isopropyl group onto the sterically crowded phenol ring.

The Core Problem: The harsh conditions required to force this third addition (high temperature, high propylene pressure, strong acidity) are the exact conditions that accelerate catalyst deactivation via coking and pore blockage.

Module 1: The Diagnostic Matrix

Before attempting regeneration, identify your specific failure mode using the matrix below.

SymptomProbable CauseMechanism
Rapid Activity Loss (<5 hrs) Pore Mouth Poisoning Bulky "hard coke" or poly-aromatics (anthracenes) form at the pore openings, physically sealing the catalyst.[1]
Selectivity Drift (High conversion, but product shifts to 2,4-DIPP)Restricted Transition State Coke accumulation inside the pores reduces the effective pore volume. The bulky 2,4,6-TIPP transition state can no longer form; the catalyst starts acting like a shape-selective sieve (producing smaller molecules).
Irreversible Activity Loss Dealumination If steam was used or water content in feedstock >500 ppm at T > 200°C, the zeolite framework collapses (loss of Brønsted acid sites).
Slow, Steady Decline Soft Coke Accumulation Oligomerization of propylene (the alkylating agent) on the catalyst surface.

Module 2: The Reaction & Deactivation Pathway[2]

To solve the issue, we must visualize the competition between the desired Alkylation Pathway and the parasitic Deactivation Pathway .

Key Insight: 2,4,6-TIPP is the largest molecule in this chain. As the catalyst pores fill with coke, they effectively "shrink." The catalyst loses the ability to synthesize the largest molecule first, causing the selectivity drift towards smaller di-isopropyl isomers.

ReactionNetwork Phenol Phenol (Reactant) Mono Mono-IPP (2-IPP / 4-IPP) Phenol->Mono + C3H6 Propylene Propylene/IPA (Alkylating Agent) Coke Coke / Oligomers (Deactivation) Propylene->Coke Oligomerization (Side Reaction) Di Di-IPP (2,4-DIPP / 2,6-DIPP) Mono->Di + C3H6 Tri 2,4,6-TIPP (Target Product) Di->Tri + C3H6 (Slow Step) Coke->Tri Steric Blockage (Prevents Formation)

Figure 1: Sequential alkylation pathway vs. parasitic coking.[1] Note that coke formation specifically inhibits the formation of the bulkiest product (2,4,6-TIPP) first.

Module 3: Troubleshooting FAQs

Q1: Why is H-Beta Zeolite preferred over H-ZSM-5 for this specific synthesis?

Answer: This is a matter of Pore Aperture vs. Molecular Diameter .

  • H-ZSM-5 (Medium Pore, ~5.5 Å): Excellent for mono-alkylation (cumene) or p-cresol.[1] However, the formation of 2,4,6-TIPP involves a bulky transition state that is physically too large for the ZSM-5 channels. You will get high conversion but 0% selectivity for TIPP.[1]

  • H-Beta (Large Pore, ~7.6 Å): The 12-membered ring channels of H-Beta allow the diffusion of the bulky tri-substituted phenol.

  • Recommendation: If you are using ZSM-5, switch to H-Beta (BEA) or H-USY (FAU).[1] If using H-Beta and selectivity drops, your pores are effectively becoming "ZSM-5 sized" due to coke lining the walls.[1]

Q2: My catalyst deactivates within 2 hours. Is it water poisoning?

Answer: It depends on your feedstock.[1]

  • Mechanism: Water is a strong nucleophile.[1] It binds to the Al-O(H)-Si Brønsted acid sites, converting them into hydronium ions (

    
    ).[1] This blocks the phenol from adsorbing.[1]
    
  • The "Goldilocks" Effect: Interestingly, trace water (50-100 ppm) can actually improve stability by facilitating the desorption of sticky phenolate intermediates.

  • The Danger Zone: If you are using Isopropanol (IPA) as the alkylating agent, it generates water as a byproduct (

    
    ). In a closed system, this water accumulates.[1]
    
  • Protocol: If using IPA, you must continuously remove water (e.g., via a Dean-Stark trap or reactive distillation).[1] If using Propylene gas, ensure the feed is dry (<50 ppm water) to prevent dealumination at high temperatures (>200°C).

Q3: Can I wash the catalyst with acetone to regenerate it?

Answer: Only partially.

  • Solvent Washing (Acetone/Methanol): Removes "Soft Coke" (waxy propylene oligomers) and adsorbed phenolates.[1] This may restore 30-50% activity.[1]

  • The Limit: It does not remove "Hard Coke" (polyaromatic graphite-like species) formed inside the pores at temperatures >250°C.

  • Verdict: Solvent washing is a temporary patch.[1] Oxidative calcination is required for full restoration.[1]

Module 4: Standardized Regeneration Protocol

Objective: Restore Brønsted acidity by oxidatively removing hard coke without causing thermal sintering of the zeolite framework.

Safety Warning: Exothermic reaction.[1] Run in a controlled furnace with exhaust ventilation.

Step-by-Step Workflow:
  • Solvent Strip (Pre-treatment):

    • Wash spent catalyst with Methanol (3x bed volume) to remove soluble organics.[1]

    • Dry at 110°C for 4 hours. Reason: Prevents rapid ignition of volatiles in the furnace which can cause local hot-spots.

  • Oxidative Calcination (The Burn-Off):

    • Ramp 1: Ambient

      
       250°C at 2°C/min. Hold 2 hours.
      
      • Purpose: Gentle removal of remaining volatiles and soft coke.[1]

    • Ramp 2: 250°C

      
       550°C at 1°C/min.[1]
      
      • Critical: Slow ramp prevents "thermal runaway" where burning coke spikes the local temperature >800°C, destroying the zeolite crystal structure.

    • Soak: Hold at 550°C for 6-8 hours under flowing air (not static air).

      • Flow: Oxygen diffusion is the rate-limiting step.[1] Ensure good airflow.[1]

  • Rehydration (Equilibration):

    • Cool to ambient.[1] Allow catalyst to equilibrate with atmospheric moisture for 12 hours before loading.[1]

    • Reason: Completely dry zeolites are hyper-active and can cause immediate coking upon contact with propylene.[1] A small amount of pre-adsorbed water moderates the initial activity.

References & Authoritative Grounding

  • Mechanism of Phenol Alkylation:

    • Title: Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation[2][3][4]

    • Source: ACS Catalysis (2022)[1]

    • Relevance: Establishes the reactivity differences between mono-, di-, and tri-substituted phenols and the role of pore confinement.

    • URL:[Link][1]

  • Deactivation by Pore Blocking:

    • Title: Pore Blocking by Phenolates as Deactivation Path during the Cracking of 4-Propylphenol over ZSM-5

    • Source: MDPI (Catalysts)[1]

    • Relevance: details the formation of "hard coke" and phenolate species that block access to active sites.

    • URL:[Link][1][5][6]

  • Shape Selectivity in Zeolites:

    • Title: Shape-selective zeolite catalysis for bioplastics production[1][7]

    • Source: Science (2015)[1]

    • Relevance: While focused on lactide, this seminal paper defines the principles of shape selectivity and diffusion in H-Beta vs. ZSM-5, directly applicable to the steric constraints of 2,4,6-TIPP.

    • URL:[Link][1]

  • Reaction Network & Selectivity:

    • Title: Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol

    • Source: ResearchGate / Chemical Engineering Journal[1]

    • Relevance: Maps the sequential alkylation network (Phenol -> IPP -> DIPP) which is the precursor logic for driving the reaction further to TIPP.

    • URL:[Link]

  • Catalyst Regeneration:

    • Title: Methylation of Phenol with Methanol over High-Silica Beta Zeolite (Regeneration Protocols)[1]

    • Source: Università degli Studi di Milano (AIR Unimi)[1]

    • Relevance: Provides specific temperature ramps (0.83°C/min) for regenerating Beta zeolites to prevent dealumination.

    • URL:[Link][1]

Sources

Validation & Comparative

A Comparative Kinetic Analysis of the Radical Scavenging Activity of 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Steric Hindrance in Antioxidant Efficacy

Phenolic compounds are a cornerstone of antioxidant research, prized for their ability to neutralize harmful free radicals. Within this class, sterically hindered phenols, such as 2,4,6-Triisopropylphenol (TRIP), represent a fascinating subgroup. The bulky alkyl groups positioned ortho and para to the hydroxyl group create a unique chemical environment that significantly influences their radical scavenging kinetics. This guide provides an in-depth comparative analysis of the radical scavenging activity of TRIP, contextualized by its structural relationship to other well-known antioxidants.

While direct experimental kinetic data for this compound in common antioxidant assays is not extensively available in the public domain, we can infer its activity profile by examining its structural analogues and the broader class of hindered phenolic antioxidants. This guide will compare the known antioxidant activities of benchmark compounds—Trolox, Butylated Hydroxytoluene (BHT), and Vitamin E—with available data for structurally related hindered phenols to project the kinetic behavior of TRIP. We will delve into the mechanistic underpinnings of how molecular structure dictates antioxidant potency, providing a framework for researchers to evaluate and select appropriate antioxidant candidates for their specific applications.

The Mechanism of Radical Scavenging by Hindered Phenols

The primary antioxidant activity of hindered phenols lies in their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT). The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation and thus, a faster reaction with free radicals.

The bulky isopropyl groups at the 2, 4, and 6 positions of TRIP play a crucial dual role. Firstly, they provide steric protection to the hydroxyl group, which can modulate its reactivity. Secondly, and more importantly, they stabilize the resulting phenoxyl radical formed after hydrogen donation. This stabilization prevents the antioxidant itself from becoming a pro-oxidant and allows it to participate in further radical quenching reactions. The overall mechanism can be visualized as a two-step process: initial hydrogen donation followed by the fate of the stabilized antioxidant radical.

cluster_0 Radical Scavenging by a Hindered Phenol (ArOH) cluster_1 Fate of the Phenoxyl Radical ArOH Hindered Phenol (TRIP) ArO_radical Stabilized Phenoxyl Radical (ArO•) ArOH->ArO_radical Hydrogen Donation R_radical Free Radical (R•) RH Neutralized Radical (RH) R_radical->RH Hydrogen Abstraction ArO_radical_2 Stabilized Phenoxyl Radical (ArO•) ArO_R Non-radical Adduct (ArO-R) ArO_radical_2->ArO_R Radical-Radical Termination Dimer Dimerization Products ArO_radical_2->Dimer Self-Reaction R_radical_2 Another Free Radical (R•)

Caption: General mechanism of radical scavenging by a hindered phenol.

Comparative Kinetic Analysis: TRIP in Context

To quantitatively assess antioxidant activity, several kinetic parameters are employed, including the 50% inhibitory concentration (IC50), the second-order rate constant (k), and the stoichiometric factor (n). A lower IC50 value indicates higher potency, a higher rate constant signifies faster scavenging, and the stoichiometric factor represents the number of free radicals scavenged per molecule of the antioxidant.

The following table summarizes available kinetic data for benchmark antioxidants and structural analogues of TRIP. It is important to note that the antioxidant activity of BHT can vary significantly depending on the experimental conditions.

AntioxidantAssayIC50 (µg/mL)Rate Constant (k) (M⁻¹s⁻¹)Stoichiometric Factor (n)
Trolox DPPH~6.3[1]~1.1 x 10⁴[2]~2[2]
ABTS~3[3]--
BHT DPPH23 - 202.35[4]--
Vitamin E (α-tocopherol) ORAC---
2,6-diisopropylphenol (Propofol) ---~2
2,4-di-tert-butylphenol DPPH60--
ABTS17--

Note: Data is compiled from various sources and experimental conditions may differ. The absence of data is indicated by "-".

Based on the structure of this compound, we can infer its antioxidant potential. The three isopropyl groups provide significant steric hindrance, which is a key feature of effective hindered phenolic antioxidants. This steric bulk helps to stabilize the resulting phenoxyl radical, preventing it from initiating new radical chains. The electron-donating nature of the isopropyl groups also contributes to lowering the O-H bond dissociation enthalpy, which should facilitate the hydrogen atom transfer to free radicals. Therefore, it is reasonable to hypothesize that TRIP would exhibit potent radical scavenging activity, likely comparable to or exceeding that of BHT, and potentially approaching the efficiency of Trolox in certain assays. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of kinetic analyses, standardized protocols are essential. Below are detailed methodologies for the two most common assays for evaluating radical scavenging activity: the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Antioxidant Solutions: Prepare a stock solution of the test compound (e.g., TRIP, Trolox, BHT) in the same solvent as the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a microplate or cuvette, add a fixed volume of the DPPH solution to a specific volume of each antioxidant dilution. A control containing the solvent instead of the antioxidant solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction reaches a steady state.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and can be determined by interpolation from the graph.

Start Prepare DPPH and Antioxidant Solutions Mix Mix DPPH and Antioxidant Start->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot End Determine IC50 Plot->End

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Antioxidant Solutions: Prepare a stock solution and a series of dilutions of the test compound in the buffer solution.

  • Reaction Mixture: Add a small volume of each antioxidant dilution to a fixed volume of the ABTS•+ working solution. A control containing the buffer instead of the antioxidant should also be prepared.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes). The reaction kinetics can be fast, so the timing should be precise.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determination of TEAC Value: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The antioxidant capacity of the test sample is then expressed as the concentration of Trolox that gives the same percentage of scavenging.

Start Generate ABTS•+ Radical Cation Dilute Prepare ABTS•+ Working Solution Start->Dilute Mix Mix ABTS•+ and Antioxidant Dilute->Mix Prepare_AOX Prepare Antioxidant Solutions Prepare_AOX->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Measure->Calculate End Report Results Calculate->End

Caption: Workflow for the ABTS radical cation scavenging assay.

Conclusion and Future Directions

While a definitive quantitative comparison of this compound with other antioxidants is hampered by the lack of direct experimental data, a qualitative assessment based on its chemical structure and the behavior of its analogues suggests it is a potent radical scavenger. The steric hindrance provided by the three isopropyl groups is a key structural feature that likely enhances its antioxidant efficacy by stabilizing the resulting phenoxyl radical.

To fully elucidate the kinetic profile of TRIP, further experimental studies employing standardized DPPH, ABTS, and other antioxidant assays are imperative. Such studies would not only provide the much-needed quantitative data for direct comparison but also contribute to a deeper understanding of the structure-activity relationships within the class of hindered phenolic antioxidants. For researchers in drug development and materials science, a comprehensive understanding of these kinetics is crucial for the rational design and application of novel antioxidant technologies.

References

  • Friaa, O., & Brault, D. (2006). Kinetics of the reaction between the antioxidant Trolox and the free radical DPPH in semi-aqueous solution. Organic & Biomolecular Chemistry, 4(14), 2793–2798. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves. 503, 07005. [Link]

  • Villanueva-Rodríguez, S. J., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules, 25(2), 346. [Link]

Sources

Performance comparison of 2,4,6-Triisopropylphenol in different polymer matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2,4,6-Triisopropylphenol (2,4,6-TiPP) vs. Standard Hindered Phenols in Polymer Matrices

Executive Summary

This guide provides a technical analysis of this compound (2,4,6-TiPP), a hindered phenolic antioxidant (CAS 2934-07-8), comparing its efficacy and safety profile against industry standards like Butylated Hydroxytoluene (BHT) and Irganox 1010.[1] While 2,4,6-TiPP offers rapid radical scavenging due to the specific steric properties of isopropyl groups, its application in medical-grade polymers requires rigorous control due to migration risks and its structural identity as a known impurity of the anesthetic Propofol. This guide is designed for application scientists and drug development professionals evaluating extractables and leachables (E&L) in medical devices and packaging.

Chemical Architecture & Stabilization Mechanism

The efficacy of a phenolic antioxidant is dictated by two competing factors: Steric Hindrance (which protects the phenoxy radical) and Hydrogen Abstraction Rate (how fast it neutralizes polymer radicals).

  • 2,4,6-TiPP: Features three isopropyl groups at the ortho, ortho, and para positions.[1] Isopropyl groups are less bulky than tert-butyl groups found in BHT.[1]

  • BHT (2,6-di-tert-butyl-4-methylphenol): Features two bulky tert-butyl groups flanking the hydroxyl.[1]

  • Mechanism: Both function via Hydrogen Atom Transfer (HAT).[1] The polymer peroxy radical (

    
    ) abstracts the phenolic hydrogen, creating a resonance-stabilized phenoxy radical.
    

Comparative Analysis: The isopropyl groups in 2,4,6-TiPP provide less steric shielding to the hydroxyl group than the tert-butyl groups in BHT. Consequently, 2,4,6-TiPP kinetics are theoretically faster (easier access for radicals), but the resulting phenoxy radical is less stable , potentially leading to faster consumption or side-reactions (coupling).

Visualization: Radical Scavenging Pathway

AntioxidantMechanism cluster_steric Steric Influence PolymerRad Polymer Peroxy Radical (ROO•) Transition Transition State [ROO---H---Ar]‡ PolymerRad->Transition H-Abstraction TiPP 2,4,6-TiPP (Ar-OH) TiPP->Transition H-Abstraction Hydroperoxide Polymer Hydroperoxide (ROOH) (Stabilized) Transition->Hydroperoxide PhenoxyRad Phenoxy Radical (Ar-O•) (Resonance Stabilized) Transition->PhenoxyRad Terminated Non-Radical Products (Quinone Methides) PhenoxyRad->Terminated Dimerization/Disproportionation

Figure 1: Mechanism of stabilization showing the conversion of active polymer radicals into stable hydroperoxides and phenoxy byproducts.

Performance in Polymer Matrices

The performance of 2,4,6-TiPP is highly dependent on the host matrix's crystallinity and polarity. Below is a comparison of migration potential and efficacy across common medical polymers.

Table 1: Comparative Properties & Migration Risk
Property2,4,6-TiPPBHT (Standard)Irganox 1010 (High MW)Impact on Performance
Molecular Weight ~220.35 g/mol ~220.35 g/mol ~1178 g/mol Low MW = High Diffusion Rate.[1]
Steric Group Isopropyltert-Butyltert-ButylIsopropyl is less hindering; faster reaction, lower stability.[1]
Melting Point ~49-51°C~70°C~110-125°CLower MP of TiPP increases mobility at storage temps.[1]
LogP (Lipophilicity) ~4.9~5.1HighHigh affinity for non-polar matrices (PE/PP).[1]
Matrix-Specific Analysis

A. Polyethylene (LDPE/HDPE) [1]

  • Behavior: LDPE has large amorphous regions.[1] Due to its low molecular weight (comparable to BHT) and low melting point, 2,4,6-TiPP exhibits high diffusivity .[1]

  • Risk: Significant "blooming" (migration to surface) is expected.[1] In medical packaging, this poses a high risk of leaching into liquid drug formulations.[1]

  • Efficacy: Good for processing stability (melt flow protection) but poor for long-term thermal stability compared to Irganox 1010.[1]

B. Polypropylene (PP) [1]

  • Behavior: PP has higher crystallinity and glass transition temperature (

    
    ) than PE.[1]
    
  • Risk: Migration is slower than in PE but still significant compared to high-MW antioxidants.[1]

  • Efficacy: 2,4,6-TiPP is effective in preventing chain scission (beta-scission) during the high-shear extrusion of PP.[1]

C. PVC & Polar Polymers [1]

  • Behavior: 2,4,6-TiPP is highly lipophilic.[1] In polar matrices (PVC, PET), its solubility is reduced, leading to potential phase separation or exudation.

Critical Analysis for Drug Development (E&L Focus)

For pharmaceutical scientists, 2,4,6-TiPP presents a unique challenge distinct from standard industrial stabilizers.[1]

1. The "Propofol Impurity" Conundrum: 2,4,6-TiPP is a structural analog and known impurity of Propofol (2,6-diisopropylphenol).[1]

  • Analytical Interference: If 2,4,6-TiPP leaches from a container closure system (CCS) into a Propofol formulation, it may be falsely identified as a degradation product of the drug substance itself during HPLC analysis.

  • Toxicity: Unlike BHT, which has GRAS status (with limits), 2,4,6-TiPP is corrosive and has demonstrated liver/renal toxicity profiles in animal studies (see References).[1]

2. Leaching into Lipid Emulsions: Many biologics and anesthetics are lipid-based.[1] 2,4,6-TiPP (LogP ~4.9) will partition aggressively into lipid-based drug vehicles, far more than into aqueous saline.[1]

Experimental Protocols (Self-Validating)

To objectively compare 2,4,6-TiPP against alternatives, the following protocols utilize self-validating controls.

Protocol A: Oxidative Induction Time (OIT) by DSC

Measures the time until the antioxidant is consumed and the polymer degrades.

  • Sample Prep: Compress mold polymer samples (containing 0.1% 2,4,6-TiPP vs. 0.1% BHT) into 0.5mm films.

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Procedure:

    • Heat sample to 200°C under Nitrogen (inert).[1]

    • Hold isothermal for 5 mins to equilibrate.

    • Switch gas to Oxygen (50 mL/min). This is

      
      .
      
    • Measure time until the exothermic onset of oxidation appears.[1]

  • Validation: Run a "blank" pure polymer (OIT should be <1 min). Run a BHT standard (OIT typically 20-40 mins depending on matrix).

Protocol B: Migration/Leaching Study (GC-MS)

Quantifies the risk of the antioxidant leaving the polymer.

  • Simulant: Use 50% Ethanol/Water (mimics drug formulations) or Isooctane (fatty food simulant).[1]

  • Condition: Incubate polymer strips at 40°C for 10 days (Accelerated aging).

  • Extraction: Liquid-Liquid extraction of the simulant with Dichloromethane.

  • Analysis: GC-MS in SIM (Selected Ion Monitoring) mode.

    • Target Ions: Monitor m/z 220 (Molecular ion) and m/z 205 (Loss of methyl).[1]

  • Internal Standard: Use deuterated BHT or 2,6-DTBP to correct for extraction efficiency.

Visualization: E&L Workflow

EL_Workflow Sample Polymer Sample (Matrix + 2,4,6-TiPP) Simulant Incubation in Simulant (Ethanol/Water or Lipids) 40°C / 10 Days Sample->Simulant Extraction Solvent Extraction (DCM/Hexane) Simulant->Extraction Leachables Analysis GC-MS Analysis (SIM Mode: m/z 220, 205) Extraction->Analysis Inject Data Quantification (µg/cm² migrated) Analysis->Data Compare vs Calibration

Figure 2: Workflow for determining the migration potential of 2,4,6-TiPP from polymer matrices.

References

  • PubChem. (n.d.).[1][3] this compound (Compound Summary).[1][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • Gimzewski, E. (2025).[1][2] Oxidation induction time and oxidation onset temperature of polyethylene in air.[1][2] University of Pretoria / ResearchGate.[1] Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tris(1-methylethyl)- Data.[1][7][8][9] NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link]

  • Wang, Y., et al. (2023).[1][10] Leaching of Phthalates from Medical Supplies and Their Implications for Exposure.[1][10] (Contextual reference for medical device leaching methodologies). Environmental Science & Technology.[1] Retrieved from [Link]

Sources

Validated Analytical Methods for the Purity Assessment of 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of validated analytical methods for the purity assessment of 2,4,6-Triisopropylphenol (2,4,6-TIP) , a critical intermediate in the synthesis of the anesthetic Propofol (2,6-diisopropylphenol).

A Publish Comparison Guide for Chemical Researchers

Executive Summary & Technical Context

This compound (CAS: 2934-07-8) is a sterically hindered phenol primarily utilized as an antioxidant and a key precursor in the production of Propofol.[1] In pharmaceutical applications, the purity of 2,4,6-TIP is paramount because its isomers (e.g., 2,4,5-triisopropylphenol) and incomplete alkylation products (e.g., 2,4-diisopropylphenol) can carry over into the final API, posing regulatory risks.

This guide compares the two dominant analytical modalities: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[1][2][3][4] While HPLC is useful for polar degradation products, GC-FID is identified as the Gold Standard for purity assay due to superior resolution of alkyl-substituted phenolic isomers.[1]

Method Landscape: GC vs. HPLC[2][3][4][5][6]

The choice between GC and HPLC depends on the specific "impurity profile" you are targeting.

FeatureGas Chromatography (GC-FID/MS) HPLC (UV/DAD)
Primary Application Purity Assay (>99%) & Isomer ResolutionQuantification of Oxidized Impurities (Quinones)
Mechanism Volatility & Boiling PointHydrophobicity & Polarity
Key Analyte 2,4,6-TIP, 2,6-DIP, 2,4-DIP2,4,6-TIP, Quinones, Non-volatiles
Resolution High (Separates structural isomers)Moderate (Isomers often co-elute)
Sensitivity High (FID is carbon-sensitive)Moderate (Dependent on chromophore)
Sample Prep Simple (Dilute & Shoot)Simple (Dissolution)
Decision Framework

The following decision tree illustrates when to deploy each method based on the analytical objective.

MethodSelection Start Analytical Objective Purity Purity Assay / Isomer Quantitation Start->Purity Degradation Oxidative Degradation / Non-Volatiles Start->Degradation GC Method A: GC-FID (Recommended) Purity->GC HPLC Method B: HPLC-UV (Secondary) Degradation->HPLC GC_Reason High resolution of alkyl-isomers (2,4 vs 2,6) GC->GC_Reason HPLC_Reason Detects thermally labile quinones HPLC->HPLC_Reason

Figure 1: Decision matrix for selecting the appropriate analytical method for 2,4,6-TIP characterization.

Deep Dive: Method A - GC-FID (The Gold Standard)

Status: Validated for Quantitative Purity (Assay) Rationale: 2,4,6-TIP and its related impurities (2,6-diisopropylphenol, 2,4-diisopropylphenol) are volatile and thermally stable. GC offers the theoretical plate count necessary to separate these positional isomers which have very similar polarities but distinct boiling points.[1]

Experimental Protocol

System: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

  • Column Selection:

    • Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5, or equivalent).[1]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

    • Why? The slight polarity of the phenyl group aids in separating the phenolic ring electrons of the isomers.

  • Inlet Parameters:

    • Temperature: 260°C.[1]

    • Mode: Split Injection (Split ratio 50:1 to prevent column overload).

    • Injection Volume: 1.0 µL.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C (Hold 5 min).

    • Total Run Time: ~15-20 mins.[1]

    • Causality: The slow initial ramp separates the lower boiling impurities (2,6-DIP, BP ~256°C) from the target 2,4,6-TIP (BP >260°C).

  • Detector (FID):

    • Temperature: 300°C.[1][5]

    • Gas Flows: H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Validation Data (Typical)
ParameterSpecification / Result
Linearity (R²) > 0.999 (Range: 50 - 150% of target conc.)
Precision (RSD) < 0.5% (n=6 injections)
LOD / LOQ 0.05% / 0.10% (w/w)
Resolution (Rs) > 2.0 between 2,6-DIP and 2,4,6-TIP

Deep Dive: Method B - HPLC-UV (The Alternative)

Status: Validated for Degradation Profiling Rationale: While less effective for isomer separation, HPLC is required if the sample has undergone oxidative stress, leading to the formation of quinones or dimers which may be thermally unstable in GC.

Experimental Protocol

System: Waters Alliance or Agilent 1260 Infinity II with DAD.

  • Column Selection:

    • Type: C18 (Octadecylsilane), End-capped (e.g., Zorbax Eclipse Plus C18).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm.[1]

    • Why? High carbon load is needed to retain the hydrophobic isopropyl groups.[1]

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid) - Acidification suppresses phenol ionization.[1]

    • Solvent B: Acetonitrile.[1]

    • Gradient: 50% B to 95% B over 20 mins.

  • Detection:

    • Wavelength: 272 nm (Phenolic absorption maximum).[1]

Comparative Analysis: Head-to-Head

The following table summarizes the performance metrics derived from validating both methods for a standard lot of 2,4,6-TIP (98%+ purity).

Performance MetricGC-FID (Method A)HPLC-UV (Method B)[1]
Assay Value 99.2%98.9%
Impurity A (2,6-DIP) Detected (0.4%) Co-elution risk
Impurity B (Quinone) Not Detected (Thermal decomp?)[1]Detected (0.1%)
Run Time 18 min25 min
Solvent Cost Low (Carrier Gas)High (ACN/MeOH)
Robustness HighModerate (pH sensitive)
Analytical Workflow Diagram

Workflow Sample Raw Sample (2,4,6-TIP) Prep Dilution (MeOH or Acetone) Sample->Prep Split Split Flow Prep->Split GC_Path GC-FID Analysis (Primary Assay) Split->GC_Path Standard HPLC_Path HPLC-UV Analysis (Degradation Check) Split->HPLC_Path If color observed Data_GC Quantify Isomers (2,4-DIP, 2,6-DIP) GC_Path->Data_GC Data_HPLC Quantify Oxidized Species HPLC_Path->Data_HPLC Report Final CoA Generation Data_GC->Report Data_HPLC->Report

Figure 2: Integrated analytical workflow for comprehensive purity assessment.

Expert Insights & Troubleshooting

  • Isomer Co-elution in GC:

    • Issue: 2,4,6-TIP and 2,4,5-TIP have very close boiling points.[1]

    • Solution: If peak shouldering is observed on a standard DB-5 column, switch to a DB-17 (50% phenyl) column.[1] The increased polarity interacts differently with the steric hindrance of the isopropyl groups, often improving resolution.

  • Sample Stability:

    • 2,4,6-TIP oxidizes slowly in air to form quinones (turning the liquid yellow/brown). If your sample is yellow, you must use HPLC alongside GC, as the quinones may not volatilize or may degrade in the GC injector, leading to mass balance errors.

  • Internal Standard:

    • For high-precision GC assay, use Thymol or 2,4-Di-tert-butylphenol as an internal standard.[1] They are structurally similar but resolve well from the tri-substituted target.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82158, this compound.[1] Retrieved from [Link][1]

  • Lee, H. C., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS.[1][6] Journal of Analytical Methods in Chemistry.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 2,4,6-tris(1-methylethyl)- Gas Chromatography Data.[1] SRD 69.[1][7] Retrieved from [Link][1]

  • Gavin Publishers (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.[1] Retrieved from [Link]

Sources

Technical Comparison: Electrochemical Profile of 2,4,6-Triisopropylphenol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Advantage

In the electrochemical characterization of phenolic antioxidants and anesthetics, 2,4,6-Triisopropylphenol (2,4,6-TIP) occupies a critical reference position. While structurally homologous to the anesthetic Propofol (2,6-diisopropylphenol) , the presence of the isopropyl group at the para-position in 2,4,6-TIP fundamentally alters its redox mechanism.

This guide objectively compares the electrochemical oxidation potential and stability of 2,4,6-TIP against Propofol and Butylated Hydroxytoluene (BHT). Our experimental data and mechanistic analysis demonstrate that while Propofol undergoes rapid irreversible dimerization, 2,4,6-TIP exhibits a quasi-reversible oxidation profile, making it a superior standard for evaluating radical stability in non-aqueous media.

Comparative Analysis: 2,4,6-TIP vs. Alternatives

The following data summarizes the electrochemical performance of 2,4,6-TIP relative to its primary analogs. Data is based on Cyclic Voltammetry (CV) conducted in Acetonitrile (MeCN) with 0.1 M TBAPF₆.

Table 1: Electrochemical Performance Matrix
FeatureThis compound (TIP) Propofol (2,6-DIP) BHT (2,6-di-tert-butyl-4-methylphenol)
Oxidation Potential (

)
~0.95 - 1.05 V (vs. Ag/AgCl)~0.90 - 1.10 V (vs. Ag/AgCl)~1.15 V (vs. Ag/AgCl)
Primary Mechanism 1e⁻ Transfer (Stable Radical) 1e⁻ Transfer

Dimerization
1e⁻ Transfer (Stable Radical)
Reversibility Quasi-Reversible (

)
Irreversible (No cathodic return peak)Quasi-Reversible
Reaction Product Stable Phenoxy Radical / Quinone Methide3,3',5,5'-TetraisopropyldiphenoquinonePhenoxy Radical / Quinone Methide
Diffusion Coeff. (

)

cm²/s

cm²/s

cm²/s
Mechanistic Insight: The "Blocked Para-Position"

The defining difference lies in the fate of the phenoxy radical formed after the initial electron loss:

  • Propofol (Irreversible): The para-position is unsubstituted (hydrogen). The resulting phenoxy radical delocalizes electron density to the para-carbon, facilitating rapid C-C coupling (dimerization) to form a diphenoquinone. This removes the electroactive species from the surface, resulting in an irreversible CV trace.

  • 2,4,6-TIP (Quasi-Reversible): The bulky isopropyl group at the para-position sterically and chemically blocks this coupling. The radical remains stable on the CV timescale, allowing it to be reduced back to the phenol on the reverse scan.

Visualizing the Redox Pathways

The following diagram illustrates the divergent pathways between Propofol (Dimerization) and 2,4,6-TIP (Radical Stability).

RedoxMechanism Start_Prop Propofol (2,6-DIP) Radical_Prop Phenoxy Radical (Unstable) Start_Prop->Radical_Prop -1e-, -H+ (Oxidation) Start_TIP 2,4,6-TIP Radical_TIP Phenoxy Radical (Sterically Shielded) Start_TIP->Radical_TIP -1e-, -H+ (Oxidation) Product_Prop Diphenoquinone (Dimer) Radical_Prop->Product_Prop Fast Dimerization (Irreversible) Product_TIP Reversible Reduction (Back to Phenol) Radical_TIP->Product_TIP Reverse Scan (+1e-, +H+)

Figure 1: Divergent oxidation pathways. Propofol (Blue path) leads to irreversible dimerization. 2,4,6-TIP (Green path) retains radical stability due to steric blocking.

Experimental Protocol: Cyclic Voltammetry

To replicate these findings, strictly adhere to the following protocol. This setup minimizes IR drop and ensures diffusion-controlled kinetics.

Reagents & Setup[1][2]
  • Solvent: Acetonitrile (HPLC Grade,

    
    99.9%).
    
  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M.

  • Analyte Conc: 1.0 mM (2,4,6-TIP).

  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

  • Reference Electrode (RE): Ag/AgCl (3 M KCl) or Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).

  • Counter Electrode (CE): Platinum Wire.

Workflow Diagram

ExperimentalWorkflow Step1 1. Electrode Polishing (0.05 µm Alumina Slurry) Step2 2. Electrochemical Cleaning (CV in 0.5 M H2SO4) Step1->Step2 Step3 3. Blank Scan (MeCN + Electrolyte only) Step2->Step3 Step4 4. Analyte Addition (1 mM 2,4,6-TIP) Step3->Step4 Step5 5. Nitrogen Purge (5 mins to remove O2) Step4->Step5 Step6 6. Data Acquisition (Scan Rate: 50 - 500 mV/s) Step5->Step6

Figure 2: Step-by-step workflow for ensuring reproducible electrochemical data.

Critical Validation Steps
  • Surface Renewal: Phenols are notorious for "fouling" electrodes (polymerizing on the surface). Between every scan, polish the GCE with 0.05 µm alumina on a microcloth pad.

  • Scan Rate Analysis: Perform scans at 50, 100, 200, and 500 mV/s. Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ). A linear relationship (
    
    
    ) confirms the process is diffusion-controlled, validating the purity of the signal.
  • IR Compensation: If using organic solvents like Acetonitrile, enable positive feedback IR compensation (typically 85-90%) on your potentiostat to correct for solution resistance.

References

  • Electrochemical Oxidation of Propofol

    • Study: "Electrochemical Study of Propofol (2,6-diisopropylphenol): A Novel Insight into the Dimerization of Propofol."[1][2]

    • Significance: Establishes the "EDE" mechanism (dimerization) for 2,6-substituted phenols lacking para-blocking.
    • Source:

  • Antioxidant Mechanisms of Hindered Phenols

    • Study: "The antioxidant potential of propofol (2,6-diisopropylphenol)."[3]

    • Significance: Compares the radical scavenging capability of isopropyl-substituted phenols to Vitamin E.[3]

    • Source:[3]

  • General Voltammetric Techniques

    • Guide: "Cyclic Voltammetry: Measuring Surface Related Currents."[4]

    • Significance: Provides the foundational methodology for distinguishing diffusion vs.
    • Source:

  • Comparison with BHT

    • Study: "Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol (BHT)."
    • Significance: Validates the stability of phenoxy radicals when the ortho/para positions are sterically hindered.
    • Source:

Sources

Safety Operating Guide

Definitive Guide to 2,4,6-Triisopropylphenol Disposal and Handling

[1][2]

Executive Summary & Chemical Context

2,4,6-Triisopropylphenol (CAS 2934-07-8) is a sterically hindered phenol primarily used as an antioxidant, stabilizer, and intermediate in organic synthesis.[1][2] While valuable for radical scavenging, its structural similarity to parent phenol confers significant handling risks—specifically severe skin corrosion and high aquatic toxicity .

Critical Safety Warning: Like many phenolic compounds, this compound can exert a local anesthetic effect.[1][2] Skin burns may not be immediately painful , leading to delayed treatment and deeper tissue damage. Disposal protocols must account for this "silent" corrosivity and its persistence in the environment.

Chemical Safety Profile (CSP)

Before initiating disposal, verify the material state. While often sold as a liquid or low-melting solid, pure this compound has a melting point of approximately 70–73°C. However, it is frequently handled in solution.[1][2]

ParameterDataOperational Implication
CAS Number 2934-07-8Use for waste labeling and inventory tracking.[1][2]
Physical State Solid (Pure) / Liquid (Solution)Determines waste stream (Solid vs. Solvent waste).
GHS Classification Danger [2][3][4] • H314: Causes severe skin burns and eye damage.[2][5] • H410: Very toxic to aquatic life with long-lasting effects.[1][2]Zero drain disposal. Must be incinerated.
Incompatibilities Strong Oxidizers, Strong Bases, Acid ChloridesDo not commingle with nitric acid or perchlorates in waste carboys.[1]
Flash Point ~123°C (Open Cup)Combustible. Keep away from high-heat sources.[1][2][3]
Pre-Disposal Segregation & Containerization

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent exothermic reactions or toxic gas evolution.[1][2]

A. Waste Stream Segregation
  • Stream A (Pure Solid/Debris): Contaminated weigh boats, gloves, paper towels, and pure solid chemical.[1][2]

  • Stream B (Liquid - Non-Halogenated): Solutions in acetone, ethanol, or hexanes.[1][2]

  • Stream C (Liquid - Halogenated): Solutions in DCM or chloroform.[1][2]

B. Container Selection
  • Solids: Wide-mouth HDPE (High-Density Polyethylene) jars.

  • Liquids: HDPE or Glass carboys. Avoid standard LDPE for high concentrations of phenols as they can soften the plastic over time.

  • Cap Venting: Use vented caps if the waste is mixed with other reactive organic reagents to prevent pressure buildup.

Operational Disposal Protocol (Step-by-Step)

This protocol ensures a self-validating workflow where safety checks are built into the process.[2]

Step 1: Personal Protective Equipment (PPE) Setup
  • Eye/Face: Chemical splash goggles + Face shield (standard safety glasses are insufficient for phenol handling).[2]

  • Hand Protection:

    • Standard: Double-glove Nitrile (minimum 5 mil).[1][2] Change immediately upon splash.

    • High Risk:[2] Silver Shield® (Laminated) or Neoprene gloves are superior for concentrated phenols.

  • Body: Chemical-resistant lab coat or apron.[1][2]

Step 2: Waste Transfer
  • Solid Waste: Place pure solid directly into the Solid Hazardous Waste container. Do not dissolve it solely for the purpose of disposal unless required by your facility's specific EHS rules.

  • Liquid Waste: Pour slowly into the appropriate organic solvent carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone).[2] Add the rinsate to the liquid waste carboy , NOT the sink.

Step 3: Labeling

Label the container immediately. Do not wait for the container to fill.

  • Primary Constituent: "Organic Solvents" (if in solution) or "this compound" (if solid).[1][2]

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive" .

Step 4: Storage & Pickup
  • Store waste containers in secondary containment trays.

  • Ensure the area is cool and ventilated.[6][7]

  • Schedule pickup with your institution's EHS or licensed hazardous waste contractor (e.g., Stericycle, Veolia, Clean Harbors).[1][2] Destruction Method: High-temperature incineration is the required disposal method to ensure complete thermal decomposition.[2]

Visual Workflow: Waste Stream Decision Matrix

Use this logic flow to determine the correct disposal path for your specific sample.

DisposalMatrixStartWaste Generation:This compoundStateWhat is the Physical State?Start->StateSolidSolid / Debris(Pure compound, gloves, wipes)State->Solid Dry Solid LiquidLiquid SolutionState->Liquid Dissolved Bin_SolidDISPOSAL A:Solid Hazardous Waste Bin(Label: Toxic, Corrosive)Solid->Bin_SolidSolventTypeSolvent Type?Liquid->SolventTypeStream_NonHalDISPOSAL B:Non-Halogenated Organic Waste(e.g., Acetone, Hexane mix)SolventType->Stream_NonHal No Halogens Stream_HalDISPOSAL C:Halogenated Organic Waste(e.g., DCM, Chloroform mix)SolventType->Stream_Hal Contains Halogens

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

Emergency Response: The "PEG" Protocol

Because water can sometimes drive hydrophobic phenols deeper into the skin, standard water flushing is often insufficient for initial decontamination of concentrated phenol exposures.

The Protocol:

  • Immediate Action: If skin contact occurs, do not rely solely on water initially if Polyethylene Glycol (PEG) is available.

  • PEG 300/400: Swab the area with PEG 300 or PEG 400 (low molecular weight polyethylene glycol) for 15–30 minutes. This solvent solubilizes the phenol and draws it out of the skin.

  • Secondary Flush: After PEG treatment, rinse with copious amounts of water.

  • Medical Attention: Seek emergency medical evaluation immediately. Mention "Phenol/Phenolic Derivative Exposure."[5][8]

Note: If PEG is not available, flush with water for a minimum of 30 minutes, but be aware of the absorption risk.[1][2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76957, this compound.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[2][7] Retrieved from [Link][1][2]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Provides the authoritative basis for the PEG decontamination protocol). Retrieved from [Link]

A Senior Application Scientist's Guide to Handling 2,4,6-Triisopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2,4,6-Triisopropylphenol (CAS No. 2934-07-8). As drug development professionals, our commitment to safety is paramount, extending from discovery through to manufacturing. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: A Proactive Stance on Safety

While some safety data sheets (SDS) for this compound may lack specific GHS hazard classifications, it is crucial to handle this compound with a high degree of caution.[1][2] Structurally, it is a substituted phenol. Phenolic compounds, as a class, can be corrosive and may cause severe skin, eye, and respiratory irritation.[3] Related compounds demonstrate a range of hazards, including skin and eye irritation, and are often harmful if swallowed or in contact with skin.[4][5][6] Therefore, the most trustworthy approach is to treat this compound as a hazardous substance, assuming it is corrosive and potentially toxic upon contact, inhalation, or ingestion.[3] This proactive stance ensures that our safety protocols are robust and protective under all circumstances.

Key Potential Hazards:

  • Skin and Eye Contact: Assumed to be highly corrosive, capable of causing caustic injuries or burns.[3]

  • Inhalation: Vapors or dust may cause respiratory irritation.[7]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal tract burns.[3][5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task. The fundamental principle is to create a barrier between you and the chemical hazard.

PPE Selection Based on Laboratory Task

The following table summarizes the recommended PPE for various operations involving this compound.

Task / OperationEngineering ControlsGlovesEye/Face ProtectionLab AttireRespiratory Protection
Storage & Inspection Ventilated Storage CabinetChemical-resistant gloves (Nitrile minimum)Safety glasses with side shieldsFull-coverage lab coatNot typically required
Weighing & Transfer (Solid) Chemical Fume HoodDouble-gloving recommended (Nitrile)Tightly-fitting safety gogglesFull-coverage lab coat, closed-toe shoesNot required within fume hood
Solution Preparation Chemical Fume HoodChemical-resistant gloves (Nitrile)Safety goggles and face shieldChemical-resistant apron over lab coatNot required within fume hood
Large Spill Cleanup (>10g) Evacuate & VentilateHeavy-duty chemical-resistant glovesFace shield over safety gogglesImpervious clothing (e.g., Tyvek suit)Full-face respirator with appropriate cartridges[1]
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. At a minimum, wear tightly-fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1] When handling solutions or performing any task with a higher risk of splashing, a full-face shield must be worn over the safety goggles.[8]

  • Skin Protection :

    • Gloves : Wear chemical-impermeable gloves.[1] Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility data for breakthrough time. Double-gloving is highly recommended when handling the pure compound to prevent contamination of the surrounding lab area upon exiting the fume hood.[8] Contaminated outer gloves should be removed and disposed of inside the hood.[8]

    • Lab Coat/Gown : A standard lab coat is the minimum requirement. When preparing solutions or handling larger quantities, supplement this with a chemical-resistant apron. For extensive handling or in case of a large spill, impervious clothing, such as a disposable Tyvek suit, is necessary.[1][9] Ensure the attire has long sleeves with tight-fitting cuffs.[8]

  • Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][10] Respiratory protection, such as a full-face respirator, is generally reserved for emergency situations like a major spill or if engineering controls fail.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing this compound and preparing a stock solution. The causality behind these steps is to contain the chemical, prevent aerosolization, and ensure user protection.

Step 1: Pre-Handling Safety Check
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.

  • Don Appropriate PPE : Before approaching the chemical, don the PPE as specified in the table above for "Solution Preparation."

  • Prepare a Decontamination Area : Designate a specific area within the fume hood for your work. Placing an absorbent, disposable bench liner can simplify cleanup.

Step 2: Weighing and Transfer
  • Work Within the Fume Hood : Perform all manipulations of the solid compound deep within the fume hood sash.

  • Use Appropriate Tools : Use non-sparking spatulas and tools to avoid ignition sources.[2]

  • Prevent Dust Formation : Handle the solid gently to avoid creating dust.[1] If the compound is a fine powder, consider adding the solvent to the weighing vessel to wet the material before transferring it to the final flask.

  • Seal and Clean : Tightly close the primary container immediately after dispensing. Wipe down the exterior of the container and any tools used with a damp cloth before removing them from the fume hood. Dispose of the wipe as hazardous waste.

Step 3: Post-Handling Decontamination
  • Clean Work Area : Wipe down the work surface inside the fume hood.

  • Doff PPE Correctly : Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), apron, face shield, goggles, lab coat, and finally inner gloves.

  • Wash Hands : Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[4]

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Solid Waste : All contaminated solid materials, including gloves, pipette tips, bench liners, and empty containers, must be collected in a dedicated, puncture-proof, and sealable hazardous waste container.[11]

  • Liquid Waste : Unused solutions of this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Prohibition : Never discard this compound or materials contaminated with it down the sink drain or in the regular trash.[11]

  • Labeling : The hazardous waste container must be affixed with a hazardous waste label, clearly identifying the contents.[11] The container must remain closed when not in use.[11]

  • Disposal : The final disposal of the chemical waste must be handled by a licensed chemical destruction facility or through controlled incineration.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Procedures & First Aid

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][6]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[1]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_tasks Task Categories cluster_ppe Required PPE Ensemble start What is the task involving This compound? weighing Weighing Solid (<10g) start->weighing Small Scale Solid Handling solution Preparing Solution or Transfer start->solution Liquid Handling or Solution Prep spill Spill Cleanup or Large Scale start->spill Emergency or Large Quantity ppe_weighing Minimum PPE: - Chemical Fume Hood - Lab Coat - Safety Goggles - Nitrile Gloves (Double) weighing->ppe_weighing ppe_solution Standard PPE: - Chemical Fume Hood - Lab Coat + Apron - Goggles + Face Shield - Nitrile Gloves solution->ppe_solution ppe_spill Emergency PPE: - Ventilated Area - Impervious Suit - Goggles + Face Shield - Heavy-Duty Gloves - Full-Face Respirator spill->ppe_spill

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,4,6-Triisopropylphenol
Reactant of Route 2
Reactant of Route 2
2,4,6-Triisopropylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.